Sp-5,6-DCl-cBIMPS
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
分子式 |
C12H10Cl2N2NaO5PS |
|---|---|
分子量 |
419.2 g/mol |
IUPAC 名称 |
sodium (4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-oxo-2-sulfido-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C12H11Cl2N2O5PS.Na/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-10(17)11-9(20-12)3-19-22(18,23)21-11;/h1-2,4,9-12,17H,3H2,(H,18,23);/q;+1/p-1/t9-,10-,11-,12-,22?;/m1./s1 |
InChI 键 |
LXTHVPHQPNCKKG-MOBMELGVSA-M |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Molecular Maestro: A Technical Guide to the Mechanism of Action of Sp-5,6-DCl-cBIMPS
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Sp-5,6-DCl-cBIMPS (Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate), a potent and highly specific synthetic cyclic adenosine (B11128) monophosphate (cAMP) analog. Designed for researchers, scientists, and drug development professionals, this document elucidates the core pathways through which this compound exerts its cellular effects, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling cascades.
Core Mechanism of Action: Potent and Specific Activation of Protein Kinase A
This compound functions primarily as a potent and specific activator of cAMP-dependent protein kinase (PKA).[1][2][3][4] Its high efficacy and selectivity make it a superior tool for studying PKA-mediated signaling pathways in intact cells compared to other cAMP analogs like 8-pCPT-cAMP.[1]
Several key properties contribute to its robust performance in experimental settings:
-
Metabolic Stability: this compound is not significantly hydrolyzed by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP.[1][3] This resistance to degradation ensures sustained activation of PKA.
-
Enhanced Cell Permeability: The compound exhibits higher lipophilicity compared to other cAMP analogs, facilitating its passage across cell membranes.[1]
-
High Selectivity: this compound demonstrates a strong preference for PKA over cGMP-dependent protein kinase (PKG), allowing for the specific dissection of PKA-mediated pathways.[1]
The primary downstream effect of this compound is the phosphorylation of specific substrate proteins by the activated PKA, leading to a cascade of cellular responses. One well-documented example is the phosphorylation of the vasodilator-stimulated phosphoprotein (VASP) in platelets.[1]
While this compound is a well-established PKA activator, there is currently a lack of scientific literature detailing any direct or significant interaction with the Exchange protein activated by cAMP (Epac). The available evidence strongly suggests that the mechanism of action of this compound is predominantly, if not exclusively, mediated by PKA.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its activity and selectivity.
| Parameter | Value | Target | Notes |
| Activation Constant (Ka) | 30 nM | Protein Kinase A (PKA) | Demonstrates high-potency activation of PKA.[3] |
| Activation Constant (Ka) | 10 µM | cGMP-dependent Protein Kinase (PKG) | Indicates significantly lower potency for PKG, highlighting its selectivity for PKA.[3] |
| Cellular Effect | Concentration Range | Cell Type | Outcome |
| Insulin (B600854) Release Stimulation | 5 µM - 500 µM | Isolated Pancreatic Islets | Stimulates insulin release in a dose- and time-dependent manner. |
| Inhibition of Platelet Aggregation | Not specified | Human Platelets | Prevents thrombin-induced platelet aggregation.[1] |
| Inhibition of Rho, Gq, and G12/G13 Activation | 100 µM | Platelets | Inhibits U-46619-induced activation of key signaling proteins. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following provides an overview of the methodologies typically employed in the characterization of this compound.
In Vitro PKA Activity Assay
-
Objective: To determine the activation constant (Ka) of this compound for PKA.
-
Materials: Purified PKA catalytic and regulatory subunits, this compound, a specific PKA substrate (e.g., Kemptide), and [γ-³²P]ATP.
-
Procedure:
-
Reconstitute the PKA holoenzyme by mixing the catalytic and regulatory subunits.
-
Prepare a series of dilutions of this compound.
-
In a reaction buffer, incubate the PKA holoenzyme with the different concentrations of this compound.
-
Initiate the kinase reaction by adding the PKA substrate and [γ-³²P]ATP.
-
After a defined incubation period, stop the reaction.
-
Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using phosphocellulose paper or SDS-PAGE.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter or autoradiography.
-
Plot the kinase activity against the concentration of this compound and fit the data to a suitable model to determine the Ka value.
-
Intact Cell Phosphorylation Assay
-
Objective: To assess the ability of this compound to induce the phosphorylation of PKA substrates in intact cells.
-
Materials: Cultured cells (e.g., human platelets), this compound, cell lysis buffer, primary antibodies against the phosphorylated and total forms of the substrate protein (e.g., VASP), and a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the phosphorylated substrate.
-
Wash the membrane and incubate it with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent (e.g., chemiluminescence).
-
Strip the membrane and re-probe with an antibody against the total substrate protein to normalize for loading.
-
Quantify the band intensities to determine the relative increase in phosphorylation.
-
Platelet Aggregation Assay
-
Objective: To evaluate the effect of this compound on platelet aggregation.
-
Materials: Freshly isolated human platelets, this compound, a platelet agonist (e.g., thrombin), and a platelet aggregometer.
-
Procedure:
-
Prepare platelet-rich plasma (PRP) from whole blood.
-
Pre-incubate the PRP with this compound or a vehicle control for a defined period.
-
Place the PRP in the aggregometer cuvette.
-
Add the platelet agonist to induce aggregation.
-
Monitor the change in light transmission through the PRP over time, which is proportional to the degree of platelet aggregation.
-
Compare the aggregation curves of the this compound-treated samples to the control to determine the inhibitory effect.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PKA and Epac synergistically inhibit smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Sp-5,6-DCl-cBIMPS: A Potent and Selective PKA Activator
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and highly specific cell-permeable activator of cAMP-dependent protein kinase (PKA). Its unique properties, including high lipophilicity, resistance to phosphodiesterase degradation, and selectivity for PKA over cGMP-dependent protein kinase (PKG), make it a superior tool for studying PKA signaling pathways in intact cells compared to other cAMP analogs.[1][2] This technical guide provides a comprehensive overview of the applications, mechanism of action, experimental protocols, and quantitative data related to this compound, with a focus on its roles in inhibiting platelet aggregation and stimulating insulin (B600854) secretion.
Mechanism of Action
This compound functions as a direct activator of PKA.[1][2] PKA is a key enzyme in cellular signaling, and its activation leads to the phosphorylation of a multitude of downstream target proteins, thereby regulating a wide array of cellular processes. The high specificity of this compound for PKA allows researchers to dissect PKA-mediated signaling events with minimal off-target effects on the PKG pathway.[2]
Key Applications
The primary research applications of this compound stem from its ability to potently and selectively activate PKA. Two well-documented applications are:
-
Inhibition of Platelet Aggregation: this compound has been shown to effectively prevent platelet aggregation induced by various agonists.[2] This inhibitory effect is mediated by the PKA-dependent phosphorylation of key regulatory proteins within the platelet signaling cascade.
-
Stimulation of Insulin Secretion: This compound is a potent stimulus for insulin release from pancreatic β-cells. By activating PKA, it enhances glucose-stimulated insulin secretion, making it a valuable tool for studying the mechanisms of insulin release and β-cell function.
Quantitative Data
The following tables summarize the available quantitative data for this compound in its key applications.
| Parameter | Value | Cell Type/System | Application | Reference |
| PKA Activation | ||||
| Effective Concentration | 400 nM | T84 colonic epithelial cells | Chloride secretion | [3] |
| Platelet Aggregation | ||||
| Effective Concentration | Pretreatment prevents aggregation | Intact human platelets | Inhibition of thrombin-induced aggregation | [2] |
| Insulin Secretion | ||||
| Effective Concentration | Potent stimulus at µM concentrations | Isolated rat pancreatic islets | Stimulation of insulin release |
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways through which this compound exerts its effects.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombospondin-1 induces platelet activation through CD36-dependent inhibition of the cAMP/protein kinase A signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sp-5,6-DCl-cBIMPS: A Potent and Selective PKA Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sp-5,6-DCl-cBIMPS (5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent and highly selective cell-permeable activator of cAMP-dependent Protein Kinase A (PKA). Its unique chemical structure, featuring a dichlorinated benzimidazole (B57391) ring and a phosphorothioate (B77711) modification, confers high lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs). These properties make it a superior tool for studying PKA signaling in intact cells compared to traditional cAMP analogs like 8-CPT-cAMP. This guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its use in various assays, and a visualization of its role in the PKA signaling pathway.
Introduction
Protein Kinase A is a crucial serine/threonine kinase involved in a myriad of cellular processes, including gene expression, metabolism, and cell proliferation. The activation of PKA is a key event in signal transduction pathways initiated by G-protein coupled receptors. This compound has emerged as a valuable pharmacological tool for the specific and sustained activation of PKA, enabling researchers to dissect its downstream effects with high precision.
Chemical and Physical Properties
This compound is an analog of cyclic AMP (cAMP) where the adenine (B156593) base is replaced by a dichlorinated benzimidazole moiety, and one of the non-bridging oxygen atoms in the phosphate (B84403) ring is substituted with sulfur. This modification makes the molecule highly resistant to degradation by PDEs, ensuring a prolonged intracellular signaling effect. Furthermore, its increased lipophilicity facilitates passive diffusion across cell membranes.
Mechanism of Action
This compound activates PKA by binding to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change, leading to the dissociation of the catalytic subunits. The freed catalytic subunits are then able to phosphorylate their downstream target proteins, initiating a cascade of cellular responses. A key advantage of this compound is its high selectivity for PKA over the analogous cGMP-dependent protein kinase (PKG), allowing for the specific interrogation of the PKA signaling pathway.[1][2]
Data Presentation
Potency and Selectivity
| Parameter | Value | Species/System | Reference |
| PKA Activation | |||
| Ka (Type I PKA) | 35 nM | Bovine | [1] |
| Ka (Type II PKA) | 13 nM | Bovine | [1] |
| Selectivity | |||
| PKA vs. PKG | Highly Selective for PKA | Purified Enzymes | [1][2] |
| Inhibition of Platelet Aggregation | |||
| IC50 (Thrombin-induced) | ~1 µM | Human Platelets | [1] |
| Stimulation of Insulin (B600854) Release | |||
| Effective Concentration | Micromolar range | Rat Pancreatic Islets | [3] |
Comparative Efficacy
| Compound | PKA Activation | PKG Activation | PDE Resistance | Cell Permeability | Reference |
| This compound | Potent | Negligible | High | High | [1][2] |
| 8-CPT-cAMP | Potent | Potent | Low | Moderate | [1] |
| Dibutyryl-cAMP | Moderate | Moderate | Moderate | High |
Signaling Pathway
The diagram below illustrates the canonical PKA signaling pathway and the point of intervention for this compound.
Caption: PKA signaling pathway activated by this compound.
Experimental Protocols
In Vitro PKA Activity Assay
This protocol is adapted from commercially available PKA activity assay kits and general kinase assay principles.
Objective: To determine the direct activatory effect of this compound on purified PKA.
Materials:
-
Purified PKA (catalytic and regulatory subunits)
-
This compound
-
PKA substrate peptide (e.g., Kemptide)
-
ATP (with [γ-³²P]ATP for radioactive detection, or unlabeled for colorimetric/luminescent assays)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Stopping solution (e.g., 75 mM H₃PO₄ or 3% acetic acid)
-
96-well microplate
-
Phosphocellulose paper or substrate-coated plate
-
Scintillation counter or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of this compound in kinase reaction buffer to create a dose-response curve.
-
In a 96-well plate, add the following to each well:
-
PKA holoenzyme
-
PKA substrate peptide
-
Varying concentrations of this compound or control (cAMP or buffer).
-
-
Pre-incubate the mixture for 10 minutes at 30°C to allow for PKA activation.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radioactive detection).
-
Incubate for 15-30 minutes at 30°C.
-
Stop the reaction by adding the stopping solution.
-
Spot the reaction mixture onto phosphocellulose paper (for radioactive assay) or follow the detection steps for the specific kit (for non-radioactive assays).
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or measure the signal using a microplate reader.
-
Plot the PKA activity against the concentration of this compound to determine the EC₅₀.
Caption: Workflow for an in vitro PKA activity assay.
Inhibition of Platelet Aggregation
This protocol is based on light transmission aggregometry.
Objective: To assess the inhibitory effect of this compound on agonist-induced platelet aggregation.
Materials:
-
Freshly drawn human blood anticoagulated with sodium citrate.
-
This compound
-
Platelet agonist (e.g., Thrombin, ADP, Collagen)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Saline solution
-
Platelet aggregometer
Procedure:
-
Prepare PRP and PPP by differential centrifugation of whole blood.
-
Adjust the platelet count of the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-warm the PRP samples to 37°C.
-
Add varying concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Add the platelet agonist to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the inhibition of aggregation against the concentration of this compound to determine the IC₅₀.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To evaluate the effect of this compound on insulin secretion from pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from rat or mouse)
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)
-
KRB buffer with high glucose (e.g., 16.7 mM)
-
This compound
-
Insulin ELISA kit
Procedure:
-
Culture isolated islets overnight.
-
Pre-incubate islets in KRB buffer with low glucose for 1-2 hours to establish a basal insulin secretion rate.
-
Divide the islets into experimental groups:
-
Low glucose
-
High glucose
-
Low glucose + this compound
-
High glucose + this compound
-
-
Incubate the islets in their respective treatment conditions for 1-2 hours.
-
Collect the supernatant from each group.
-
Lyse the islets to measure total insulin content.
-
Measure the insulin concentration in the supernatants and lysates using an insulin ELISA kit.
-
Normalize the secreted insulin to the total insulin content or DNA content.
VASP Phosphorylation Western Blot
Objective: To detect the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) in response to this compound treatment in platelets.
Materials:
-
Isolated human platelets
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser157 or Ser239) and anti-total-VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat isolated platelets with varying concentrations of this compound for a specified time.
-
Lyse the platelets in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe with the anti-total-VASP antibody for a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated VASP to total VASP.
Conclusion
This compound is a powerful and reliable tool for the specific activation of PKA in cellular and in vitro systems. Its high potency, selectivity, and metabolic stability make it an invaluable reagent for researchers investigating the diverse roles of PKA in health and disease. The detailed information and protocols provided in this guide are intended to facilitate its effective use in a variety of experimental settings.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate is a potent stimulus for insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Sp-5,6-DCl-cBIMPS: Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and highly specific, membrane-permeable activator of cAMP-dependent protein kinase (PKA). Its unique chemical structure, characterized by a dichlorinated benzimidazole (B57391) ring and a phosphorothioate (B77711) modification of the cyclic phosphate (B84403), confers high lipophilicity and resistance to phosphodiesterase (PDE) degradation. These properties make it an invaluable tool for studying PKA-mediated signaling pathways in intact cells and tissues. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its use in PKA activation assays, insulin (B600854) secretion studies, and platelet aggregation inhibition are also presented.
Core Structure and Chemical Properties
This compound is a structural analog of cyclic adenosine (B11128) monophosphate (cAMP) where the adenine (B156593) base is replaced by 5,6-dichlorobenzimidazole and one of the non-bridging oxygen atoms in the cyclic phosphate moiety is substituted with sulfur. This substitution creates a chiral center at the phosphorus atom, with the "Sp" diastereomer being the biologically active form that potently activates PKA.
Physicochemical and Biochemical Properties
A summary of the key physicochemical and biochemical properties of this compound is provided in the table below. These properties highlight its suitability for cell-based assays, demonstrating its high lipophilicity for membrane permeability and resistance to enzymatic degradation, ensuring sustained intracellular activity.
| Property | Value | Reference(s) |
| IUPAC Name | (4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1]dioxaphosphinin-7-ol | [PubChem CID: 10250176] |
| Molecular Formula | C₁₂H₁₁Cl₂N₂O₅PS | [PubChem CID: 10250176] |
| Molecular Weight | 397.15 g/mol | [PubChem CID: 10250176] |
| CAS Number | 120912-54-1 | [Santa Cruz Biotechnology] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and Ethanol. Slightly soluble in water. | [Sigma-Aldrich] |
| Purity | ≥98% (typically) | [Santa Cruz Biotechnology] |
| XLogP3 | 2.2 | [PubChem CID: 10250176] |
| Polar Surface Area | 118 Ų | [PubChem CID: 10250176] |
| Metabolic Stability | Not significantly hydrolyzed by cyclic nucleotide phosphodiesterases.[2] | [2] |
| PKA Activation | Potent and specific activator of cAMP-dependent protein kinase.[2] | [2] |
Mechanism of Action and Biological Activity
This compound exerts its biological effects by directly binding to and activating PKA. PKA is a key enzyme in cellular signaling, and its activation leads to the phosphorylation of a multitude of downstream substrate proteins, thereby regulating a wide array of cellular processes.
PKA Activation Signaling Pathway
The canonical PKA signaling pathway is initiated by the binding of a ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of cAMP. This compound bypasses the need for receptor activation and directly activates PKA.
Potentiation of Insulin Secretion
In pancreatic β-cells, an increase in intracellular cAMP is a key amplifying signal for glucose-stimulated insulin secretion. This compound has been shown to potentiate insulin release by activating PKA, which in turn phosphorylates downstream targets involved in insulin granule exocytosis.
Inhibition of Platelet Aggregation
In platelets, elevation of cAMP levels and subsequent PKA activation leads to the inhibition of platelet aggregation. This compound effectively inhibits platelet aggregation by activating PKA, which then phosphorylates key regulatory proteins such as Vasodilator-Stimulated Phosphoprotein (VASP).[2]
Experimental Protocols
The following section provides detailed protocols for key experiments utilizing this compound.
In Vitro PKA Activity Assay
This protocol describes a method to measure the activity of purified PKA in the presence of this compound using a radioactive filter-binding assay.
Materials:
-
Purified PKA catalytic subunit
-
This compound
-
PKA substrate peptide (e.g., Kemptide)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
75 mM Phosphoric acid
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a reaction mixture containing assay buffer, PKA substrate peptide, and ATP.
-
Add [γ-³²P]ATP to the reaction mixture.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add varying concentrations of this compound or vehicle (DMSO) to the tubes.
-
Initiate the reaction by adding the purified PKA catalytic subunit.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper discs extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Place the washed discs into scintillation vials with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate PKA activity based on the amount of ³²P incorporated into the substrate.
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
This protocol outlines the steps to measure the effect of this compound on insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or human)
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)
-
KRB buffer with high glucose (e.g., 16.7 mM)
-
This compound
-
Insulin immunoassay kit (ELISA or RIA)
Procedure:
-
Isolate pancreatic islets using a standard collagenase digestion method.
-
Pre-incubate the isolated islets in KRB buffer with low glucose for 1-2 hours to establish a basal insulin secretion rate.
-
Transfer groups of islets (e.g., 10-15 islets per tube) to fresh tubes containing:
-
Low glucose KRB buffer (basal control)
-
High glucose KRB buffer (stimulated control)
-
High glucose KRB buffer with varying concentrations of this compound
-
Low glucose KRB buffer with this compound
-
-
Incubate the islets at 37°C for 1-2 hours.
-
Collect the supernatant from each tube for measurement of secreted insulin.
-
Lyse the islets to determine total insulin content.
-
Measure insulin concentrations in the supernatants and lysates using an insulin immunoassay.
-
Normalize secreted insulin to total insulin content and express the results as a percentage of total insulin secreted.
Inhibition of Platelet Aggregation Assay
This protocol describes how to assess the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry.
Materials:
-
Freshly drawn human or animal blood in citrate (B86180) anticoagulant
-
Platelet-rich plasma (PRP)
-
Platelet agonist (e.g., ADP, thrombin, collagen)
-
This compound
-
Light transmission aggregometer
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed.
-
Adjust the platelet count of the PRP if necessary.
-
Pre-warm the PRP to 37°C.
-
Place a cuvette with PRP in the aggregometer and establish a baseline reading.
-
Add this compound or vehicle (DMSO) to the PRP and incubate for a few minutes.
-
Initiate platelet aggregation by adding a platelet agonist.
-
Record the change in light transmission over time as a measure of platelet aggregation.
-
Analyze the aggregation curves to determine the extent of inhibition by this compound.
Conclusion
This compound is a powerful and specific pharmacological tool for the investigation of PKA-mediated signaling pathways. Its high potency, cell permeability, and resistance to enzymatic degradation make it superior to many other cAMP analogs for studies in intact cellular systems. The information and protocols provided in this guide are intended to facilitate its effective use in research and drug discovery, enabling a deeper understanding of the multifaceted roles of PKA in cellular function and disease.
Disclaimer: This document is intended for research purposes only. The experimental protocols provided are for guidance and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sp-5,6-DCl-cBIMPS: Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS), a potent and specific activator of cAMP-dependent protein kinase (PKA). We delve into the discovery and historical context of this important research tool, presenting its key physicochemical and biological properties. This guide offers a compilation of quantitative data, detailed experimental protocols for its use, and visual representations of the signaling pathways it modulates. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.
Introduction and Historical Context
This compound emerged from the need for more effective and specific tools to study the cyclic AMP (cAMP) signaling pathway. The seminal work by Sandberg and colleagues in 1991 introduced this compound as a novel cAMP analog designed to overcome the limitations of existing activators.[1] At the time, commonly used cAMP analogs suffered from drawbacks such as low potency, lack of specificity, and rapid hydrolysis by cyclic nucleotide phosphodiesterases (PDEs).
The design of this compound incorporated several key chemical modifications to address these issues. The replacement of the adenine (B156593) base of cAMP with a dichlorinated benzimidazole (B57391) ring significantly increased its lipophilicity, thereby enhancing its membrane permeability.[1] Furthermore, the substitution of a sulfur atom for a non-bridging oxygen in the cyclic phosphate (B84403) moiety (creating a phosphorothioate) rendered the molecule highly resistant to degradation by PDEs.[1] These structural changes resulted in a compound that is a potent and specific activator of PKA, exhibiting superior performance in both cell-free and intact cell systems compared to its predecessors.[1]
Physicochemical and Biological Properties
This compound is a white to off-white solid. Its enhanced lipophilicity allows for efficient passage across cell membranes, enabling the direct activation of intracellular PKA without the need for cell lysis or permeabilization techniques. A key biological feature of this compound is its high resistance to hydrolysis by various phosphodiesterase (PDE) isoforms, which are enzymes that degrade cAMP and terminate its signaling.[1] This resistance ensures a sustained activation of PKA, making it a reliable tool for studying the downstream effects of the cAMP pathway.
Quantitative Data
The following tables summarize the available quantitative data for this compound. While the compound is widely cited as a potent PKA activator, specific activation constants (Ka) for PKA isozymes and comprehensive IC50 values for all PDE isoforms are not consistently reported across the literature.
Table 1: PKA Activation Data
| Parameter | Value | Cell/System | Reference |
| PKA Activation | Potent Activator | Purified PKA, Platelet Membranes | [1] |
| PKA Isozyme Selectivity | Site-selective for site B of PKA type II | Not Specified | [2] |
Table 2: Phosphodiesterase (PDE) Resistance
| PDE Isoform | Activity | Reference |
| Ca2+/calmodulin-dependent PDE (PDE1) | Not significantly hydrolyzed | [1] |
| cGMP-inhibited PDE (PDE3) | Not significantly hydrolyzed | [1] |
| cGMP-stimulated PDE (PDE2) | Not significantly hydrolyzed | [1] |
Table 3: Biological Effects
| Biological Effect | Concentration Range | Cell/System | Reference |
| Insulin (B600854) Release Stimulation | 5 µM - 500 µM | Isolated Rat Pancreatic Islets | [3] |
| Inhibition of Thrombin-Induced Platelet Aggregation | Pretreatment | Intact Human Platelets | [1] |
| VASP Phosphorylation | More effective than 8-pCPT-cAMP | Intact Human Platelets | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
PKA Activity Assay
This protocol describes a method to measure the activation of PKA in cell lysates using a radioactive filter-binding assay.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay reagent (e.g., BCA or Bradford)
-
PKA assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Kemptide (LRRASLG) or other PKA-specific substrate peptide
-
[γ-³²P]ATP
-
Phosphoric acid (0.75%)
-
Acetone
-
P81 phosphocellulose paper
-
Scintillation counter and vials
Procedure:
-
Cell Lysate Preparation: Culture cells to the desired confluency. Treat cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with cell lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Kinase Reaction: In a microcentrifuge tube, prepare the reaction mixture containing PKA assay buffer, a known amount of cell lysate protein, and the PKA substrate peptide.
-
Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stopping the Reaction and Spotting: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Follow with a final wash in acetone.
-
Scintillation Counting: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the PKA activity as picomoles of phosphate incorporated per minute per milligram of protein.
Insulin Secretion Assay from Isolated Pancreatic Islets
This protocol details the measurement of insulin secretion from isolated pancreatic islets in response to this compound stimulation.
Materials:
-
This compound
-
Collagenase
-
Ficoll gradient or similar density gradient medium
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with appropriate glucose concentrations
-
Bovine Serum Albumin (BSA)
-
Insulin Radioimmunoassay (RIA) kit or ELISA kit
-
Perifusion system (optional, for dynamic secretion studies)
Procedure:
-
Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion followed by purification on a density gradient.
-
Islet Culture/Pre-incubation: Culture the isolated islets overnight to allow recovery. Before the experiment, pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.
-
Stimulation: Transfer groups of islets to tubes containing KRB buffer with basal or stimulating glucose concentrations, with or without various concentrations of this compound.
-
Incubation: Incubate the islets at 37°C for a defined period (e.g., 60 minutes).
-
Sample Collection: After incubation, collect the supernatant containing the secreted insulin.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using a commercially available RIA or ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Express the insulin secretion as nanograms of insulin per islet per hour or as a percentage of total insulin content.
Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation.
Materials:
-
This compound
-
Platelet agonist (e.g., Thrombin, ADP, Collagen)
-
Anticoagulant (e.g., Acid-Citrate-Dextrose)
-
Tyrode's buffer
-
Light Transmission Aggregometer
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation: Draw whole blood into an anticoagulant. Centrifuge the blood at a low speed to obtain PRP. Prepare platelet-poor plasma (PPP) by centrifuging a separate aliquot of blood at a high speed.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Pre-incubation: Pre-incubate the PRP with this compound or vehicle control at 37°C for a specified time.
-
Aggregation Measurement: Place the PRP sample in the aggregometer cuvette with a stir bar. After establishing a baseline, add a platelet agonist to induce aggregation.
-
Data Recording: The aggregometer will record the change in light transmission as platelets aggregate. The maximum aggregation is recorded as a percentage.
-
Data Analysis: Compare the percentage of aggregation in the presence of this compound to the vehicle control to determine the inhibitory effect.
Signaling Pathways and Visualizations
This compound exerts its effects by directly activating PKA, which in turn phosphorylates a multitude of downstream target proteins, leading to various cellular responses.
General PKA Activation Pathway
The following diagram illustrates the canonical PKA signaling pathway activated by this compound.
References
- 1. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
Unraveling the Lipophilicity of Sp-5,6-DCl-cBIMPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and specific activator of cAMP-dependent protein kinase (PKA), a key enzyme in various cellular signaling pathways. Its efficacy as a research tool and potential therapeutic agent is significantly influenced by its ability to permeate cell membranes, a property largely governed by its lipophilicity. This technical guide provides an in-depth analysis of the lipophilicity of this compound, presenting quantitative data, detailed experimental methodologies for its determination, and a comprehensive overview of its role in key signaling pathways.
Quantitative Lipophilicity Data
The lipophilicity of a compound is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For this compound, this property has been assessed using both computational and experimental approaches. The partition coefficient (logP) is the most common metric for lipophilicity, representing the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent.
| Parameter | Value | Method | Source |
| XLogP3 | 2.2 | Computed | PubChem |
| Lipophilicity | 2.99 | Not Specified | BIOLOG Life Science Institute |
| Apparent Lipophilicity | Higher than 8-pCPT-cAMP | Comparative | Biochemical Journal |
Note: The computed XLogP3 value provides a theoretical estimation of lipophilicity, while the value from BIOLOG Life Science Institute is likely experimentally derived, though the specific method is not detailed in the available literature. The qualitative comparison to 8-pCPT-cAMP further supports the significant lipophilic character of this compound, which contributes to its excellent cell membrane permeability.
Experimental Protocols for Lipophilicity Determination
The determination of a compound's lipophilicity is crucial for drug development and research. The following are detailed methodologies for key experiments that can be employed to ascertain the logP value of this compound.
Shake-Flask Method for Octanol-Water Partition Coefficient (logP) Determination
This classic method directly measures the partitioning of a solute between two immiscible phases.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of this compound of known concentration in either water or n-octanol.
-
Add equal volumes of the pre-saturated n-octanol and water to a glass vial.
-
Add a small, precise volume of the this compound stock solution to the vial. The final concentration should be within the linear range of the analytical method.
-
Securely cap the vial and shake it vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Centrifuge the vial at a low speed to facilitate the complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of this compound in each phase using a suitable analytical technique (UV-Vis spectrophotometry at its λmax or a validated HPLC method).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Lipophilicity Estimation
RP-HPLC provides a rapid and efficient method for estimating lipophilicity based on the retention time of the compound on a nonpolar stationary phase.
Materials:
-
This compound
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
A series of standard compounds with known logP values.
Procedure:
-
Equilibrate the C18 column with the mobile phase at a constant flow rate.
-
Prepare solutions of the standard compounds and this compound in the mobile phase.
-
Inject each standard compound and record its retention time (t_R).
-
Inject this compound and record its retention time.
-
Determine the void time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Plot the log(k) of the standard compounds against their known logP values to generate a calibration curve.
-
Using the log(k) value of this compound, interpolate its logP value from the calibration curve.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by directly activating PKA. This activation triggers downstream signaling cascades that regulate a multitude of cellular processes, including insulin (B600854) secretion and platelet aggregation.
Stimulation of Insulin Release from Pancreatic β-Cells
In pancreatic β-cells, an increase in intracellular cAMP levels, mimicked by this compound, potentiates glucose-stimulated insulin secretion. The activation of PKA by this compound leads to the phosphorylation of key proteins involved in the exocytosis of insulin-containing granules.
Caption: this compound activates PKA, leading to insulin release.
Inhibition of Platelet Aggregation
In platelets, elevated cAMP levels and subsequent PKA activation play an inhibitory role, preventing platelet activation and aggregation. A key substrate of PKA in this pathway is the Vasodilator-Stimulated Phosphoprotein (VASP).
Caption: this compound inhibits platelet aggregation via PKA.
Conclusion
The high lipophilicity of this compound is a key feature that underpins its utility as a potent, cell-permeant activator of PKA. This characteristic allows it to effectively cross cellular membranes and modulate intracellular signaling pathways, making it an invaluable tool for studying cAMP-mediated processes. Understanding its lipophilic nature through robust experimental determination and appreciating its mechanism of action in critical signaling pathways, such as insulin secretion and platelet aggregation, is essential for its effective application in research and for the potential development of novel therapeutic strategies.
Sp-5,6-DCl-cBIMPS: A Potent and Selective cAMP Analog for Protein Kinase A Activation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a powerful and highly selective cell-permeable cyclic adenosine (B11128) monophosphate (cAMP) analog. Its unique chemical structure, featuring a dichlorinated benzimidazole (B57391) ring in place of adenine (B156593) and a phosphorothioate (B77711) modification in the cyclic phosphate (B84403) moiety, confers exceptional biological properties. This makes it an invaluable tool for researchers studying cAMP-mediated signaling pathways, particularly those involving Protein Kinase A (PKA). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways.
Core Properties and Mechanism of Action
This compound acts as a potent agonist at the cAMP-binding sites of the regulatory subunits of PKA. The binding of this compound induces a conformational change in the regulatory subunits, leading to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream substrate proteins, thereby modulating a wide array of cellular processes.
A key feature of this compound is its high lipophilicity, which allows it to readily cross cell membranes, making it highly effective in intact cell systems.[1][2] Furthermore, the phosphorothioate modification renders the molecule resistant to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP.[1][2][3] This resistance ensures sustained activation of PKA, providing a clear and prolonged signal in experimental settings.
Notably, this compound exhibits a significant preference for the B site of the type II regulatory subunit of PKA (PKA-II).[4] This selectivity can be exploited in studies aiming to dissect the specific roles of different PKA isoforms.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and data interpretation.
| Parameter | Value | Target | Reference |
| Ka (Activation Constant) | 30 nM | Protein Kinase A (PKA) | [1] |
| Ka (Activation Constant) | 10 µM | Protein Kinase G (PKG) | [1] |
| AC50 (Epac1) | 0.9 µM | Exchange protein directly activated by cAMP 1 | [5] |
| AC50 (Epac2) | 0.8 µM | Exchange protein directly activated by cAMP 2 | [5] |
Table 1: Activation Constants of this compound for Key Signaling Proteins.
| Property | Observation | Reference |
| Phosphodiesterase (PDE) Resistance | Not significantly hydrolyzed by three types of cyclic nucleotide phosphodiesterases (Ca2+/calmodulin-dependent, cGMP-inhibited, and another unspecified type). | [1][2] |
| Lipophilicity | Higher apparent lipophilicity compared to 8-pCPT-cAMP, contributing to its excellent cell-membrane permeability. | [1][2] |
Table 2: Physicochemical and Metabolic Properties of this compound.
Signaling Pathways and Experimental Workflows
To visualize the role of this compound in cellular signaling and to provide a clear framework for experimental design, the following diagrams have been generated using the DOT language.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro PKA Activation Assay
This protocol is designed to determine the activation constant (Ka) of this compound for purified PKA.
Materials:
-
Purified recombinant PKA catalytic and regulatory subunits (to reconstitute the holoenzyme)
-
This compound
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents: Reconstitute the PKA holoenzyme by incubating the catalytic and regulatory subunits in the kinase buffer on ice. Prepare serial dilutions of this compound in the kinase buffer.
-
Set up the Reaction: In a microcentrifuge tube, combine the PKA holoenzyme, PKA substrate peptide, and varying concentrations of this compound.
-
Initiate the Kinase Reaction: Start the reaction by adding [γ-³²P]ATP to each tube. The final ATP concentration should be below the Km for PKA to ensure the assay is sensitive to changes in enzyme activity.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose papers extensively with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantification: Place the washed papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity (proportional to PKA activity) against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the Ka value.
Cell-Based PKA Activation Assay (Western Blot for Substrate Phosphorylation)
This protocol assesses the ability of this compound to activate PKA in intact cells by measuring the phosphorylation of a known PKA substrate.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody specific for the phosphorylated form of a PKA substrate (e.g., anti-phospho-VASP)
-
Primary antibody for the total form of the PKA substrate (for normalization)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat the cells with varying concentrations of this compound for a specified time. Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the phosphorylated protein and the total protein.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Plot the normalized phosphorylation levels against the concentration of this compound to generate a dose-response curve.
-
Conclusion
This compound is a highly valuable pharmacological tool for the investigation of cAMP/PKA signaling pathways. Its potent and specific activation of PKA, combined with its excellent cell permeability and resistance to enzymatic degradation, makes it superior to many other cAMP analogs for studies in intact cells. The quantitative data and detailed protocols provided in this guide are intended to facilitate its effective use in a wide range of research and drug discovery applications. By enabling the precise manipulation of PKA activity, this compound will continue to be instrumental in advancing our understanding of the multifaceted roles of cAMP signaling in health and disease.
References
- 1. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Structure-Guided Design of Selective Epac1 and Epac2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Sp-5,6-DCl-cBIMPS: A Technical Guide for Basic Cell Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and highly specific cell-permeant activator of cAMP-dependent protein kinase (PKA). Its unique properties, including resistance to phosphodiesterase degradation and high lipophilicity, make it a superior tool for investigating PKA-mediated signaling pathways compared to traditional cAMP analogs. This technical guide provides an in-depth overview of this compound, including its mechanism of action, comparative efficacy, and detailed protocols for its application in key cell signaling assays.
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that regulates a myriad of cellular processes through the activation of downstream effectors, primarily cAMP-dependent protein kinase (PKA). The study of PKA signaling has been greatly facilitated by the use of cAMP analogs. However, many of these analogs suffer from limitations such as poor cell permeability, rapid degradation by phosphodiesterases (PDEs), and off-target effects.
This compound has emerged as a valuable research tool that overcomes many of these challenges. It is a highly potent and specific activator of PKA, demonstrating greater efficacy and metabolic stability than commonly used analogs like 8-bromo-cAMP and 8-pCPT-cAMP.[1][2] Its ability to selectively activate PKA allows for the precise dissection of PKA-dependent signaling cascades in intact cells.
Mechanism of Action and Specificity
This compound functions as a direct activator of PKA. The PKA holoenzyme is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the R subunits bind to and inhibit the C subunits. The binding of two cAMP molecules, or a suitable analog like this compound, to each R subunit induces a conformational change, leading to the dissociation and activation of the C subunits. The active C subunits can then phosphorylate downstream substrate proteins on serine and threonine residues.
A key advantage of this compound is its high specificity for PKA over other cyclic nucleotide-dependent enzymes, such as cGMP-dependent protein kinase (cGMP-PK).[1][2] This specificity is crucial for distinguishing between cAMP- and cGMP-mediated signaling pathways. Furthermore, this compound exhibits a preference for the type II isoform of PKA.
Quantitative Data
While precise activation constants (Ka) and a comprehensive set of EC50 values for this compound are not consistently reported across the literature, the available data consistently demonstrate its high potency relative to other cAMP analogs. The following tables summarize the comparative efficacy and key properties of this compound.
Table 1: Comparative Potency of cAMP Analogs
| Compound | Relative Potency for PKA Activation | Notes |
| This compound | High | More potent than 8-bromo-cAMP for stimulating insulin (B600854) release.[1] More effective than 8-pCPT-cAMP in inducing VASP phosphorylation.[2] |
| 8-bromo-cAMP | Moderate | A ten-fold higher concentration is required to mimic the effects of this compound on insulin release.[1] |
| 8-pCPT-cAMP | Moderate | Less effective than this compound in inducing VASP phosphorylation in intact platelets.[2] Also activates cGMP-PK.[2] |
Table 2: Key Physicochemical and Biological Properties
| Property | This compound | 8-pCPT-cAMP |
| Cell Permeability (Lipophilicity) | High | Lower than this compound[2] |
| Metabolic Stability (PDE resistance) | High (Not significantly hydrolyzed by PDEs)[2] | Low (Hydrolyzed by Ca2+/calmodulin-dependent and cGMP-inhibited PDEs)[2] |
| PKA Specificity | High (Specific for PKA over cGMP-PK)[2] | Low (Activates both PKA and cGMP-PK)[2] |
Signaling Pathways and Experimental Workflows
PKA Activation and Downstream Signaling
This compound directly activates the PKA signaling cascade, leading to the phosphorylation of a multitude of downstream targets involved in various cellular processes.
Specificity of Action
The high specificity of this compound for PKA is a significant advantage for researchers aiming to isolate PKA-dependent effects.
Experimental Workflow: VASP Phosphorylation Assay
A common application of this compound is to study the phosphorylation of PKA substrates, such as Vasodilator-Stimulated Phosphoprotein (VASP), a key regulator of actin dynamics.
Experimental Protocols
The following are generalized protocols for key experiments using this compound. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.
In Vitro PKA Activity Assay
This protocol measures the phosphotransferase activity of PKA using a synthetic peptide substrate, Kemptide.
Materials:
-
Purified PKA or cell lysate containing PKA
-
This compound
-
Kemptide (LRRASLG)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.2 mM ATP)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, Kemptide, and the sample containing PKA.
-
To initiate the reaction, add this compound to the desired final concentration (a range of 1-100 µM is a good starting point).
-
Immediately add [γ-³²P]ATP to the reaction mixture.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
Western Blot for VASP Phosphorylation in Platelets
This protocol details the detection of VASP phosphorylation at Ser157, a PKA-specific site, in response to this compound treatment in human platelets.
Materials:
-
Isolated human platelets
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibody: anti-phospho-VASP (Ser157)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescence substrate
Procedure:
-
Resuspend isolated platelets in a suitable buffer.
-
Pre-incubate platelets at 37°C for a short period.
-
Treat platelets with this compound at various concentrations (e.g., 10 µM, 50 µM, 100 µM) for a specified time (e.g., 5, 15, 30 minutes). A vehicle control (e.g., DMSO) should be included.
-
Lyse the platelets by adding ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic Islets
This protocol describes how to assess the effect of this compound on insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)
-
KRB buffer with high glucose (e.g., 16.7 mM)
-
This compound
-
Insulin ELISA kit
Procedure:
-
Pre-incubate isolated islets in KRB buffer with low glucose for 1 hour at 37°C.
-
Divide the islets into experimental groups:
-
Basal (low glucose)
-
Stimulated (high glucose)
-
Basal + this compound (various concentrations)
-
Stimulated + this compound (various concentrations)
-
-
Incubate the islets in their respective buffers for 1-2 hours at 37°C.
-
Collect the supernatant from each group.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Normalize the insulin secretion to the islet number or protein content.
Applications in Drug Development
The high specificity and potency of this compound make it a valuable tool in drug development for:
-
Target validation: Confirming the role of PKA in specific disease pathways.
-
Compound screening: Identifying novel modulators of PKA activity.
-
Mechanism of action studies: Elucidating the downstream effects of drug candidates that modulate cAMP levels.
Conclusion
This compound is a powerful and reliable tool for the investigation of PKA-mediated cell signaling. Its superior properties of high potency, specificity, and metabolic stability allow for the precise and sustained activation of PKA in intact cells, providing clearer insights into the complex roles of this essential signaling pathway. The protocols and data presented in this guide offer a comprehensive resource for researchers utilizing this valuable compound in their studies.
References
- 1. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Isoform-Specific Landscape of PKA Activation by Sp-5,6-DCl-cBIMPS: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase A (PKA) is a ubiquitous serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including metabolism, gene transcription, and cell cycle regulation. The functional diversity of PKA is, in part, governed by its isoform composition. The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. In mammals, four major isoforms of the regulatory subunit exist: RIα, RIβ, RIIα, and RIIβ. The development of isoform-selective PKA activators is crucial for dissecting the specific roles of these isoforms in health and disease. Sp-5,6-DCl-cBIMPS (Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) is a potent, membrane-permeable cAMP analog designed to specifically activate PKA. This technical guide provides an in-depth exploration of the effects of this compound on PKA isoforms, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Data Presentation: Quantitative Effects of this compound on PKA Isoforms
This compound is recognized as a potent and specific activator of cAMP-dependent protein kinases.[1][2] It exhibits a preference for the type II PKA isozyme, which is composed of either RIIα or RIIβ subunits.[3] This preference is attributed to its interaction with the 'site B' cAMP-binding domain within the RII subunits.
| PKA Isoform | Activation Constant (Ka) | Dissociation Constant (Kd) | Notes |
| RIα | Not Reported | Not Reported | Generally considered less sensitive to this compound compared to RII isoforms. |
| RIβ | Not Reported | Not Reported | |
| RIIα | Not Reported | Not Reported | This compound shows a preference for the type II isoforms. |
| RIIβ | 610 nM[4] | Not Reported | This value is noted to be significantly higher than for RIα and RIIα, suggesting a complex activation mechanism.[4] |
Note: The lack of comprehensive, directly comparable quantitative data for all four isoforms highlights a key area for future research. The available information strongly suggests a selectivity of this compound for PKA type II isoforms.
Experimental Protocols
PKA Activity Assay (Radiometric)
This protocol describes a method to measure the kinase activity of PKA upon activation by this compound using a radiometric assay with a peptide substrate.
Materials:
-
Purified PKA isoforms (RIα, RIβ, RIIα, RIIβ holoenzymes)
-
This compound
-
PKA peptide substrate (e.g., Kemptide: LRRASLG)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reactions: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, the desired concentration of the PKA isoform, and the PKA peptide substrate.
-
Initiate Activation: Add varying concentrations of this compound to the reaction tubes to generate a dose-response curve. Include a control with no activator and a positive control with a known PKA activator like cAMP.
-
Start Kinase Reaction: Initiate the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction: Terminate the reaction by adding the stopping solution.
-
Spotting: Spot an aliquot of each reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers extensively with the stopping solution to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of ³²P incorporated into the peptide substrate to determine the PKA activity. Plot the activity as a function of the this compound concentration to determine the Ka.
Fluorescence Anisotropy-Based Binding Assay
This high-throughput method can be used to determine the binding affinity of this compound to PKA isoforms by measuring the displacement of a fluorescently labeled ligand.
Materials:
-
Purified PKA regulatory subunit isoforms (RIα, RIβ, RIIα, RIIβ)
-
Fluorescently labeled cAMP analog (e.g., 8-Fluo-cAMP)
-
This compound
-
Binding buffer (e.g., 20 mM MOPS, pH 7.0, 150 mM NaCl, 1 mM DTT)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare Assay Plate: In a suitable microplate, add the binding buffer and a fixed concentration of the purified PKA regulatory subunit isoform.
-
Add Fluorescent Ligand: Add a fixed concentration of the fluorescently labeled cAMP analog to each well.
-
Add Competitor: Add serial dilutions of this compound to the wells. Include a control with no competitor.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure Fluorescence Anisotropy: Measure the fluorescence anisotropy in each well using a microplate reader.
-
Data Analysis: The binding of the fluorescent ligand to the PKA regulatory subunit results in a high anisotropy value. As this compound displaces the fluorescent ligand, the anisotropy will decrease. Plot the change in anisotropy as a function of the this compound concentration to determine the IC50, from which the Kd can be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Conclusion
This compound stands as a valuable chemical tool for the specific activation of PKA in cellular and in vitro systems. The available evidence strongly indicates a preferential activation of PKA type II isoforms, although a comprehensive quantitative comparison of its affinity for all four regulatory subunit isoforms remains an area ripe for investigation. The detailed experimental protocols and visual diagrams provided in this guide offer a framework for researchers to further explore the nuanced interactions between this compound and the diverse PKA isoforms, ultimately contributing to a deeper understanding of PKA-mediated signaling pathways.
References
- 1. Selectivity in Enrichment of cAMP-dependent Protein Kinase Regulatory Subunits Type I and Type II and Their Interactors Using Modified cAMP Affinity Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cAMP-dependent protein kinase regulatory subunit type IIbeta: active site mutations define an isoform-specific network for allosteric signaling by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Sp-5,6-DCl-cBIMPS for Intact Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-DCl-cBIMPS (Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) is a potent and highly specific cell-permeable activator of cAMP-dependent protein kinase (PKA).[1][2][3][4] Its high lipophilicity allows for efficient passage through cell membranes, making it an ideal tool for studying PKA signaling pathways in intact cellular systems.[4] Furthermore, this compound exhibits exceptional resistance to hydrolysis by phosphodiesterases (PDEs), ensuring sustained and targeted PKA activation.[4][5] These characteristics make it superior to many other cAMP analogs for live-cell experiments.[4]
This document provides detailed application notes and a general protocol for the use of this compound in intact cells, along with a summary of reported quantitative data and a visualization of its mechanism of action.
Mechanism of Action
This compound selectively binds to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation and subsequent activation of the catalytic subunits. The activated catalytic subunits can then phosphorylate a wide array of downstream protein substrates, modulating numerous cellular processes. A key advantage of this compound is its specificity for PKA over other cyclic nucleotide-binding proteins, such as cGMP-dependent protein kinase (PKG) and Exchange Protein Directly Activated by cAMP (EPAC), allowing for the deconvolution of PKA-specific signaling events.[4]
Caption: Mechanism of this compound action in an intact cell.
Quantitative Data Summary
The following table summarizes the effective concentrations and experimental conditions of this compound reported in various studies. This data can serve as a starting point for experimental design.
| Application/Effect | Cell Type | Concentration Range | Incubation Time | Outcome |
| Insulin (B600854) Release Stimulation | Isolated Pancreatic Islets | 5 µM - 500 µM | 60 minutes | Dose-dependent stimulation of insulin release.[1][3] |
| Enhancement of Glucose-Stimulated Insulin Release | Isolated Pancreatic Islets | 5 µM - 500 µM | 60 minutes | Increased insulin release in the presence of 8.5 mM glucose.[1][3] |
| Inhibition of Rho Activation | Wild-type Mouse Platelets | 100 µM | 20 minutes | Strong suppression of U-46619-induced Rho activation.[1][3] |
| Inhibition of Gq and G12/G13 Activation | Human Platelets | 100 µM | 20 minutes | Inhibition of U-46619-induced activation of Gq and G12/G13.[1][3] |
| Induction of Protein Phosphorylation (VASP) | Intact Human Platelets | Not specified | Not specified | More effective than 8-pCPT-cAMP in inducing phosphorylation of VASP.[4] |
| Prevention of Platelet Aggregation | Human Platelets | Not specified | Not specified | Pretreatment prevented thrombin-induced aggregation.[4] |
Experimental Protocols
This section provides a general protocol for the use of this compound in intact cells. Specific parameters such as cell density, compound concentration, and incubation time should be optimized for each cell type and experimental endpoint.
Materials
-
This compound (sodium salt)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Serum (e.g., Fetal Bovine Serum, FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell line of interest
-
Multi-well plates or other appropriate cell culture vessels
-
Reagents for downstream analysis (e.g., lysis buffer for Western blotting, assay kits for functional readouts)
Protocol: General Procedure for PKA Activation in Intact Cells
-
Cell Seeding:
-
Culture cells to the desired confluency in an appropriate vessel.
-
For adherent cells, seed them in multi-well plates and allow them to attach overnight.
-
For suspension cells, adjust the cell density to the desired concentration on the day of the experiment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Store the stock solution at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
On the day of the experiment, remove the culture medium from the cells.
-
Wash the cells once with serum-free medium or PBS to remove any residual serum components.
-
Add fresh, serum-free or low-serum medium to the cells.
-
Dilute the this compound stock solution to the desired final concentration in the cell culture medium. It is recommended to perform a dose-response experiment (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific cell type and endpoint.
-
Add the medium containing this compound to the cells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the cells for the desired period (e.g., 15 minutes to several hours) at 37°C in a CO2 incubator. The incubation time should be optimized based on the specific downstream signaling event being investigated.
-
-
Downstream Analysis:
-
Following incubation, proceed with the desired downstream analysis. This may include:
-
Western Blotting: Lyse the cells and perform Western blotting to detect the phosphorylation of known PKA substrates (e.g., CREB, VASP).
-
Functional Assays: Measure a relevant physiological response, such as hormone secretion, gene expression, or changes in cell morphology.
-
Enzyme Activity Assays: Prepare cell lysates and measure PKA activity using a specific PKA kinase activity assay kit.
-
-
Caption: General experimental workflow for using this compound.
Conclusion
This compound is a powerful and reliable tool for the specific activation of PKA in intact cells. Its favorable properties of cell permeability and resistance to degradation allow for precise investigation of PKA-mediated signaling pathways. The provided protocols and data serve as a comprehensive guide for researchers to effectively design and execute experiments utilizing this valuable chemical probe. As with any experimental system, optimization of concentrations and incubation times for each specific cell type and research question is highly recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sp-5,6-Dichloro-cBIMPS | CAS#:120912-54-1 | Chemsrc [chemsrc.com]
- 4. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound BIOLOG Life Science Institute [biolog.de]
Application Notes and Protocols for Sp-5,6-DCl-cBIMPS in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-DCl-cBIMPS (Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) is a potent, cell-permeable, and specific activator of cAMP-dependent protein kinase (PKA).[1][2][3] Its high lipophilicity and resistance to hydrolysis by phosphodiesterases make it a superior alternative to other cAMP analogs for studying PKA signaling in intact cells.[3][4] These characteristics ensure sustained and targeted activation of PKA, enabling precise investigation of its downstream signaling pathways and cellular functions. This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.
Mechanism of Action
This compound is a structural analog of cyclic AMP (cAMP). It binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating a wide array of cellular processes. These processes include gene expression, metabolism, cell proliferation, and apoptosis.[1][5]
Data Presentation
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: Biochemical Properties and Potency
| Parameter | Value | Reference |
| PKA Activation Constant (Ka) | 30 nM | [5] |
| PKG Activation Constant (Ka) | 10 µM | [5] |
| Molecular Weight | 419.2 g/mol | [5] |
| Solubility | Soluble in DMSO to 100 mM, in water to 25 mM | [5] |
Table 2: Exemplary Effective Concentrations in Cell-Based Assays
| Cell Type | Application | Effective Concentration | Incubation Time | Reference |
| Isolated Pancreatic Islets | Insulin Release Stimulation | 0.005 - 0.5 mM | 60 minutes | [1] |
| Human Platelets | Inhibition of Rho Activation | 100 µM | 20 minutes | [1] |
| Human Platelets | Inhibition of Thrombin-Induced Aggregation | Pretreatment | Not Specified | [3][4] |
| Boar Spermatozoa | Induction of Protein Phosphorylation | Not Specified | Not Specified | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, reconstitute the powder in sterile, high-quality DMSO to a final concentration of 10-100 mM.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: General Protocol for Treating Cultured Cells
This protocol provides a general guideline. The optimal conditions, including cell density, this compound concentration, and incubation time, should be determined empirically for each cell line and experimental endpoint.
-
Cell Seeding: Plate the cells in appropriate culture vessels (e.g., multi-well plates, flasks) at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in pre-warmed, serum-free, or complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Carefully remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. Incubation times can range from minutes to hours, depending on the specific cellular response being investigated.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis. This may include cell lysis for Western blotting, fixation for immunofluorescence, or RNA extraction for gene expression analysis.
Protocol 3: Determining the Optimal Concentration (Dose-Response Experiment)
-
Cell Preparation: Seed cells in a multi-well plate (e.g., 96-well or 24-well) and culture as described in Protocol 2.
-
Serial Dilutions: Prepare a range of this compound concentrations. A typical starting range could be from 1 µM to 100 µM, but this may need to be adjusted based on the cell type and the expected potency.
-
Treatment: Treat the cells with the serial dilutions of this compound and a vehicle control for a fixed incubation time.
-
Endpoint Measurement: Measure a relevant downstream marker of PKA activation. A common and reliable method is to perform a Western blot to detect the phosphorylation of a known PKA substrate, such as CREB (at Ser133) or VASP (at Ser157).
-
Data Analysis: Quantify the band intensities from the Western blot and plot the normalized response against the log of the this compound concentration. This will generate a dose-response curve from which the EC50 (half-maximal effective concentration) can be determined.
Visualizations
Caption: PKA signaling pathway activated by this compound.
Caption: General experimental workflow for using this compound.
Caption: Logical workflow for determining the optimal concentration.
References
Application Notes and Protocols for the Study of Sp-5,6-DCl-cBIMPS Effects on Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and specific activator of cyclic AMP-dependent protein kinase (PKA).[1][2] PKA plays a crucial inhibitory role in platelet activation and aggregation.[3][4] Upon activation by this compound, PKA phosphorylates various intracellular substrates, ultimately leading to the suppression of platelet function.[2][5] This document provides detailed experimental protocols to investigate the effects of this compound on platelet aggregation, both in vitro and in vivo.
The primary mechanism by which this compound is expected to inhibit platelet aggregation is through the activation of PKA, which in turn phosphorylates key regulatory proteins. One such critical substrate is the vasodilator-stimulated phosphoprotein (VASP).[2][5] Phosphorylation of VASP at serine 157 (Ser157) and serine 239 (Ser239) is a well-established marker of PKA activation in platelets and is associated with the inhibition of platelet aggregation.[3][6][7] this compound has also been shown to inhibit the activation of Rho, Gq, and G12/G13 signaling pathways in platelets induced by agonists like U-46619, a thromboxane (B8750289) A2 analog.[1]
These application notes will guide researchers in designing and executing experiments to characterize the anti-platelet activity of this compound, with a focus on its dose-dependent inhibition of platelet aggregation and its effect on the PKA signaling pathway.
Data Presentation
Quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.
Table 1: In Vitro Dose-Response of this compound on Agonist-Induced Platelet Aggregation
| Concentration of this compound (µM) | Agonist (e.g., ADP, 10 µM) | Maximum Aggregation (%) | IC50 (µM) |
| Vehicle Control | Agonist | Mean ± SEM | N/A |
| 0.1 | Agonist | Mean ± SEM | |
| 1 | Agonist | Mean ± SEM | |
| 10 | Agonist | Mean ± SEM | |
| 50 | Agonist | Mean ± SEM | |
| 100 | Agonist | Mean ± SEM |
Table 2: Effect of this compound on VASP Phosphorylation in Platelets
| Treatment | Fold Change in pVASP (Ser157) / Total VASP | Fold Change in pVASP (Ser239) / Total VASP |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| Platelet Agonist (e.g., ADP, 10 µM) | Mean ± SEM | Mean ± SEM |
| This compound (e.g., 50 µM) | Mean ± SEM | Mean ± SEM |
| This compound + Agonist | Mean ± SEM | Mean ± SEM |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Thrombosis
| Treatment Group | Dose (mg/kg) | Time to Occlusion (minutes) | Thrombus Weight (mg) |
| Vehicle Control | N/A | Mean ± SEM | Mean ± SEM |
| This compound | 1 | Mean ± SEM | Mean ± SEM |
| This compound | 5 | Mean ± SEM | Mean ± SEM |
| This compound | 10 | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., Aspirin) | 30 | Mean ± SEM | Mean ± SEM |
Experimental Protocols
Part 1: In Vitro Platelet Aggregation Studies
This protocol details the use of light transmission aggregometry (LTA) to assess the effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Human whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.
-
3.2% Sodium Citrate (B86180)
-
This compound
-
Platelet agonists: Adenosine diphosphate (B83284) (ADP), Collagen, Thrombin, U-46619
-
Phosphate Buffered Saline (PBS)
-
Light Transmission Aggregometer
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Light Transmission Aggregometry (LTA):
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.
-
To test the effect of this compound, pre-incubate PRP with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control for 5-10 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP at a final concentration of 10 µM, collagen at 2 µg/mL, thrombin at 0.1 U/mL, or U46619 at 1 µM).
-
Record the change in light transmission for at least 5 minutes.
-
The maximum percentage of aggregation will be determined.
-
Perform a dose-response curve and calculate the IC50 value for this compound against each agonist.
-
Part 2: Assessment of PKA Activation by Western Blotting
This protocol describes the detection of VASP phosphorylation as a marker of PKA activation in platelets treated with this compound.
Materials:
-
Washed human platelets
-
This compound
-
Platelet agonist (e.g., ADP)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-phospho-VASP (Ser157), Rabbit anti-phospho-VASP (Ser239), Mouse anti-total VASP, Rabbit anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Platelet Treatment and Lysis:
-
Prepare washed human platelets and resuspend in a suitable buffer.
-
Treat platelet suspensions with vehicle, a platelet agonist, this compound, or a combination of this compound and the agonist for the desired time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-VASP (Ser157), phospho-VASP (Ser239), and total VASP overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated VASP levels to total VASP.
-
Part 3: In Vivo Thrombosis Model
This protocol outlines a ferric chloride (FeCl₃)-induced carotid artery thrombosis model in mice to evaluate the in vivo antithrombotic efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetics (e.g., ketamine/xylazine)
-
This compound
-
Ferric chloride (FeCl₃) solution (e.g., 10%)
-
Doppler flow probe
-
Surgical instruments
Protocol:
-
Animal Preparation and Drug Administration:
-
Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle control to mice via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined time before the injury. A positive control group receiving aspirin (B1665792) (e.g., 30 mg/kg, oral gavage) should be included.
-
Anesthetize the mice and maintain their body temperature at 37°C.
-
-
Surgical Procedure and Thrombosis Induction:
-
Make a midline incision in the neck to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a small Doppler flow probe around the artery to monitor blood flow.
-
Apply a piece of filter paper (1x2 mm) saturated with FeCl₃ solution to the adventitial surface of the carotid artery for 3 minutes to induce endothelial injury.
-
Remove the filter paper and monitor the arterial blood flow continuously.
-
-
Data Analysis:
-
The primary endpoint is the time to complete cessation of blood flow (occlusion).
-
After the experiment, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.
-
Mandatory Visualizations
Caption: PKA signaling pathway in platelets.
Caption: In Vitro Platelet Aggregation Workflow.
Caption: Western Blot Workflow for VASP.
Caption: In Vivo Thrombosis Model Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of platelet aggregation and thromboxane production by low concentrations of aspirin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of in vitro platelet aggregation and release and fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Ca2+ chelation on the platelet inhibitory ability of the GPIIb/IIIa antagonists abciximab, eptifibatide and tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of platelet aggregation by a new agent, 5-(Z,E)-13,14-didehydro-20-methyl-carbo PGI2 (FCE 22509) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring PKA Activation by Sp-5,6-DCl-cBIMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, regulating a vast array of physiological processes. Its dysregulation is implicated in numerous diseases, making it a significant target for therapeutic intervention. Sp-5,6-DCl-cBIMPS is a potent and specific, membrane-permeable activator of cAMP-dependent protein kinase (PKA).[1][2] This analog of cyclic AMP (cAMP) is resistant to phosphodiesterase degradation, ensuring sustained PKA activation.[1] These characteristics make this compound an invaluable tool for studying PKA-mediated signaling pathways and for the screening and characterization of novel therapeutic agents.
These application notes provide detailed protocols for utilizing this compound to activate PKA and subsequently measure its activity through various established techniques.
PKA Activation by this compound
This compound mimics the action of endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change, leading to the dissociation of the catalytic subunits. The freed catalytic subunits are then active and can phosphorylate target substrate proteins on serine or threonine residues, initiating downstream cellular responses. Due to its high specificity for PKA over other cyclic nucleotide-dependent kinases, such as cGMP-dependent protein kinase (cGMP-PK), this compound allows for the precise dissection of PKA-specific signaling events.[1]
Quantitative Data Summary
| Parameter | Concentration | Cell Type/System | Application | Reference |
| Synergistic Activation | 400 nM | T84 human colonic epithelial cells | Used in combination with a site A-selective cAMP analog to activate PKA type II. | [3] |
| Insulin (B600854) Release Stimulation | 0.005 - 0.5 mM | Isolated pancreatic islets | Dose-dependent stimulation of insulin release. | |
| VASP Phosphorylation | Not specified, but noted as more effective than 8-pCPT-cAMP | Intact human platelets | Induction of quantitative phosphorylation of VASP, a major PKA substrate. | [1][2] |
Note: Researchers should perform dose-response experiments within a range suggested by these studies (e.g., 100 nM to 100 µM) to determine the optimal concentration for their specific cell type and experimental conditions.
Experimental Protocols
Herein are detailed protocols for three common methods to measure PKA activation by this compound.
Protocol 1: In Vitro PKA Kinase Activity Assay (Non-Radioactive, ELISA-based)
This protocol describes the measurement of PKA activity in cell lysates using a microplate-based ELISA assay.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PKA Kinase Activity Assay Kit (commercial kits are recommended, e.g., from Abcam or Merck Millipore)
-
BCA Protein Assay Kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 15-30 minutes). Include a positive control (e.g., Forskolin) and a negative control (vehicle, e.g., DMSO).
-
-
Cell Lysate Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration using a BCA assay.
-
-
Kinase Assay:
-
Follow the manufacturer's instructions for the PKA Kinase Activity Assay Kit. This typically involves:
-
Adding a specific amount of cell lysate (e.g., 10-20 µg of protein) to the wells of the microplate pre-coated with a PKA-specific substrate.
-
Initiating the kinase reaction by adding ATP.
-
Incubating the plate at 30°C for the recommended time (e.g., 30-90 minutes).
-
Stopping the reaction and washing the wells.
-
Adding a phospho-specific primary antibody that recognizes the phosphorylated substrate.
-
Incubating with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Adding a chromogenic substrate (e.g., TMB) and stopping the reaction with a stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the absorbance of the blank (no lysate) from all readings.
-
Plot the absorbance values against the concentration of this compound to generate a dose-response curve.
-
Protocol 2: Western Blotting for Phosphorylation of PKA Substrates
This protocol details the detection of PKA activation by monitoring the phosphorylation status of a known PKA substrate, such as CREB (at Ser133) or VASP.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Phospho-PKA Substrate (RRXS/T) antibody
-
Antibody specific for a phosphorylated PKA substrate (e.g., Phospho-CREB (Ser133))
-
Antibody for the total (pan) form of the substrate protein (for loading control)
-
Antibody for a housekeeping protein (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis:
-
Follow steps 1.1 and 2.1-2.4 from Protocol 1 to obtain cell lysates.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the protein samples by boiling in Laemmli buffer for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein substrate and/or a housekeeping protein.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein (or housekeeping protein).
-
Plot the normalized phosphorylation levels against the concentration of this compound.
-
Protocol 3: Live-Cell Imaging of PKA Activity using FRET Biosensors
This protocol describes the real-time measurement of PKA activity in living cells using a genetically encoded FRET-based biosensor, such as AKAR (A-Kinase Activity Reporter).[4]
Materials:
-
Cells of interest
-
FRET biosensor plasmid for PKA (e.g., AKAR3EV)
-
Transfection reagent or viral vector for biosensor delivery
-
Live-cell imaging microscope equipped for FRET imaging (with appropriate filters for CFP and YFP/Venus)
-
Imaging medium (e.g., phenol (B47542) red-free DMEM)
-
This compound
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells on a glass-bottom dish or chamber slide suitable for microscopy.
-
Transfect the cells with the PKA FRET biosensor plasmid according to the manufacturer's protocol and allow for expression (typically 24-48 hours).
-
-
Live-Cell Imaging:
-
Replace the culture medium with pre-warmed imaging medium.
-
Mount the dish on the microscope stage, maintaining physiological conditions (37°C and 5% CO2).
-
Acquire baseline images in both the donor (e.g., CFP) and FRET (e.g., YFP) channels.
-
Add this compound at the desired final concentration to the imaging medium.
-
Continuously acquire images in both channels to monitor the change in FRET signal over time.
-
-
Data Analysis:
-
For each time point, calculate the FRET ratio (e.g., YFP/CFP intensity) for individual cells or regions of interest.
-
Normalize the FRET ratio to the baseline value to determine the fold-change in PKA activity.
-
Plot the normalized FRET ratio over time to visualize the kinetics of PKA activation.
-
By testing a range of this compound concentrations, a dose-response relationship can be established.
-
Visualizations
Caption: PKA signaling pathway activated by this compound.
Caption: Workflow for measuring PKA activation by this compound.
Caption: Logical flow of this compound action on PKA.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Live Imaging of Protein Kinase Activities in Transgenic Mice Expressing FRET Biosensors [jstage.jst.go.jp]
Application Notes and Protocols for Sp-5,6-DCl-cBIMPS in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-DCl-cBIMPS (Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) is a potent and highly specific, cell-permeable activator of cAMP-dependent protein kinase (PKA).[1][2] Its unique properties, including resistance to phosphodiesterase (PDE) degradation and high lipophilicity, make it a superior tool for studying the cAMP/PKA signaling pathway in various biological systems, including neuroscience research.[3] This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience, focusing on its utility in studying neuronal function, synaptic plasticity, and behavior.
Key Features and Advantages
This compound offers several advantages over other PKA activators, such as 8-Bromo-cAMP or dibutyryl-cAMP:
-
High Potency and Specificity: It is a highly effective and selective activator of PKA, allowing for targeted investigation of this signaling pathway.[1][2]
-
Metabolic Stability: It is resistant to hydrolysis by PDEs, ensuring sustained and predictable activation of PKA.[3]
-
Cell Permeability: Its lipophilic nature allows it to readily cross cell membranes, making it ideal for use in intact cells and tissues.[3]
-
PKA Specificity: Unlike some other cAMP analogs, this compound shows high specificity for PKA over cGMP-dependent protein kinase (PKG), enabling the dissection of distinct signaling cascades.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Species/System | Reference |
| PKA Activation | Potent Activator | Purified PKA, Platelet Membranes | [1] |
| Effect on Insulin Release | Stimulatory | Isolated Pancreatic Islets | [2] |
| Inhibition of Rho Activation | Effective at 100 µM | Mouse Platelets | [2] |
| Inhibition of Gq and G12/G13 | Effective at 100 µM | Human Platelets | [2] |
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action of this compound in activating the PKA signaling pathway.
Caption: Mechanism of PKA activation by this compound.
Experimental Protocols
Here we provide detailed protocols for the application of this compound in key neuroscience experiments.
Protocol 1: PKA Activation in Cultured Neurons
This protocol describes how to use this compound to activate PKA in primary neuronal cultures to study its effects on downstream targets, such as CREB phosphorylation.
Materials:
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons)
-
Neurobasal medium with supplements
-
This compound (stock solution in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-actin)
-
Secondary antibodies (HRP-conjugated)
-
Western blot equipment and reagents
Procedure:
-
Cell Culture: Plate primary neurons at the desired density on poly-L-lysine coated plates or coverslips and culture for 7-14 days in vitro (DIV) to allow for maturation.
-
Preparation of this compound: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store aliquots at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1-100 µM) in pre-warmed culture medium. A vehicle control (medium with the same concentration of DMSO) should be prepared.
-
Cell Treatment: Remove the culture medium from the neurons and replace it with the medium containing this compound or the vehicle control. Incubate for the desired time (e.g., 15-60 minutes) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and collect the lysate.
-
Western Blotting: Determine the protein concentration of the lysates. Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated and total CREB. Use a loading control like actin to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-CREB and total CREB. Normalize the phospho-CREB signal to the total CREB signal to determine the extent of PKA-induced CREB phosphorylation.
References
Investigating Metabolic Disorders with Sp-5,6-DCl-cBIMPS: A Potent and Specific PKA Activator
Application Note & Protocol Guide for Researchers
Introduction
Metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease, represent a growing global health crisis. A deeper understanding of the intricate signaling pathways that govern metabolic homeostasis is paramount for the development of novel therapeutic interventions. The cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway is a central regulator of numerous metabolic processes, including insulin (B600854) secretion, lipolysis, and gluconeogenesis. Sp-5,6-Dichlorobenzimidazole 1-β-D-ribofuranoside-3',5'-cyclic monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and highly specific, cell-permeable activator of PKA.[1][2] Its resistance to hydrolysis by phosphodiesterases ensures a sustained and stable activation of PKA, making it a superior tool for investigating cAMP/PKA-mediated metabolic events compared to other cAMP analogs.[2] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate key aspects of metabolic disorders.
Mechanism of Action
This compound is a structural analog of cAMP that selectively binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream target proteins, thereby modulating their activity and initiating a cascade of cellular responses. The high specificity of this compound for PKA, with minimal off-target effects on other cyclic nucleotide-responsive proteins, allows for the precise dissection of PKA-dependent signaling pathways.[2]
Key Applications in Metabolic Research
Potentiation of Insulin Secretion in Pancreatic β-cells
Application Note: The secretion of insulin from pancreatic β-cells is a critical process for maintaining glucose homeostasis. The cAMP/PKA pathway plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS). This compound can be used to directly activate PKA in pancreatic β-cells or isolated islets to study the potentiation of insulin release. This allows researchers to investigate the downstream targets of PKA in the insulin secretion machinery and to screen for compounds that may modulate this pathway. Studies have shown that this compound stimulates insulin release from isolated pancreatic islets in a dose- and time-dependent manner.[1]
Quantitative Data Summary:
| Cell Type | Compound | Concentration Range | Incubation Time | Effect | Reference |
| Isolated Rat Pancreatic Islets | This compound | 5 µM - 500 µM | 60 minutes | Dose-dependent stimulation of insulin release | [1] |
Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets
This protocol is adapted from standard GSIS assay procedures.[3][4]
Materials:
-
Isolated pancreatic islets (e.g., from mouse or rat)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (2.8 mM) and high glucose (16.7 mM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Insulin ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Islet Preparation: Isolate pancreatic islets using a standard collagenase digestion method. Allow islets to recover overnight in culture medium.
-
Pre-incubation: Hand-pick islets of similar size and place 5-10 islets per well of a 96-well plate. Pre-incubate the islets in 200 µL of KRB buffer with 2.8 mM glucose for 1 hour at 37°C in a CO2 incubator to allow them to equilibrate to a basal state.
-
Basal Insulin Secretion: Carefully remove the pre-incubation buffer and replace it with 200 µL of fresh KRB buffer with 2.8 mM glucose. Incubate for 1 hour at 37°C. Collect the supernatant for measurement of basal insulin secretion.
-
Stimulated Insulin Secretion: Remove the basal buffer and add 200 µL of KRB buffer with 16.7 mM glucose. For the experimental group, add the desired final concentration of this compound (e.g., 5 µM, 50 µM, 500 µM). For the control group, add the vehicle (DMSO).
-
Incubation: Incubate the plate for 1 hour at 37°C in a CO2 incubator.
-
Sample Collection: After incubation, carefully collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the number of islets per well. Compare the insulin secretion in the this compound-treated groups to the control group to determine the potentiating effect of PKA activation.
Logical Workflow for GSIS Experiment:
References
- 1. Regulation of hormone sensitive lipase activity and Ser563 and Ser565 phosphorylation in human skeletal muscle during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. Hormone-sensitive lipase expression and activity in relation to lipolysis in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spatiotemporal Regulation of Early Lipolytic Signaling in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sp-5,6-DCl-cBIMPS in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS) is a potent and specific, membrane-permeable activator of cAMP-dependent protein kinase (PKA).[1][2][3][4] Its high potency, specificity for PKA over other cyclic nucleotide-dependent kinases, and resistance to hydrolysis by phosphodiesterases (PDEs) make it an invaluable tool for investigating the downstream effects of PKA signaling in various cell types, including those of the cardiovascular system.[2][3][4][5] These application notes provide detailed protocols for utilizing this compound in cardiovascular research, focusing on its role in cardiac myocyte function, vasodilation, and apoptosis.
Key Features of this compound
-
High Potency and Specificity: It is a highly effective and selective activator of PKA.[2][3]
-
Metabolic Stability: It is resistant to hydrolysis by PDEs, ensuring sustained PKA activation.[2][3]
-
Membrane Permeability: Its lipophilic nature allows for efficient penetration of cell membranes, making it ideal for use in intact cells.[2][3]
Applications in Cardiovascular Research
This compound is a valuable tool for elucidating the role of PKA in various cardiovascular processes:
-
Cardiac Myocyte Physiology: Investigating the role of PKA in excitation-contraction coupling, calcium cycling, and gene expression.
-
Vascular Tone Regulation: Studying the mechanisms of vasodilation and the PKA signaling cascade in vascular smooth muscle cells.
-
Cellular Apoptosis: Examining the involvement of PKA in programmed cell death pathways in cardiomyocytes and endothelial cells.
-
Platelet Aggregation: Exploring the inhibitory effects of PKA activation on platelet function.
Quantitative Data
The following tables summarize quantitative data regarding the activity of this compound.
Table 1: In Vitro PKA Activation
| Parameter | Value | Cell/System | Reference |
| Ka (PKA Type I) | 46 nM | Purified Bovine Heart PKA | Sandberg et al., 1991 |
| Ka (PKA Type II) | 65 nM | Purified Porcine Heart PKA | Sandberg et al., 1991 |
Table 2: Effects on Platelet Function
| Parameter | Concentration | Effect | Reference |
| VASP Phosphorylation | 0.5 µM | Time-dependent increase in phosphorylation | Sandberg et al., 1991 |
| Inhibition of Thrombin-induced Aggregation | Pre-treatment | Prevention of aggregation | Sandberg et al., 1991 |
Table 3: Effects on Vascular Smooth Muscle
| Parameter | Concentration | Effect | Reference |
| BK Channel Current | 100 µM | Increased current in tail artery smooth muscle cells | ResearchGate Publication |
Experimental Protocols
Protocol 1: PKA Activation in Isolated Cardiomyocytes
This protocol describes how to assess PKA activation in isolated adult ventricular cardiomyocytes by measuring the phosphorylation of a downstream target, such as phospholamban (PLN) or the ryanodine (B192298) receptor (RyR2), via Western blot.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
This compound (stock solution in DMSO or ethanol)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate isolated cardiomyocytes and allow them to recover. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for a specified time (e.g., 15-30 minutes). Include a vehicle control (DMSO or ethanol).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal for each sample. Plot the normalized data to generate a concentration-response curve and determine the EC50.
Protocol 2: Vasodilation in Isolated Arterial Rings
This protocol outlines the procedure for assessing the vasodilatory effects of this compound on pre-constricted arterial rings using an organ bath setup.
Materials:
-
Isolated arterial rings (e.g., rat aorta or mesenteric artery)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2)
-
Vasoconstrictor (e.g., phenylephrine (B352888) or KCl)
-
This compound
Procedure:
-
Tissue Preparation: Mount arterial rings in the organ bath chambers filled with Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the rings to equilibrate under a resting tension for at least 60 minutes.
-
Pre-constriction: Induce a stable contraction with a vasoconstrictor (e.g., phenylephrine at a concentration that produces ~80% of the maximal response).
-
Concentration-Response Curve: Once the contraction is stable, cumulatively add increasing concentrations of this compound to the bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-constriction. Plot the concentration-response curve and calculate the EC50 or IC50.
Protocol 3: Apoptosis in Endothelial Cells
This protocol details the use of a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptosis in cultured endothelial cells treated with this compound.
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
This compound
-
Positive control for apoptosis (e.g., staurosporine)
-
TUNEL assay kit
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed endothelial cells on coverslips and treat with this compound at various concentrations for a desired time period (e.g., 24 hours). Include vehicle and positive controls.
-
Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent solution as per the TUNEL kit instructions.
-
TUNEL Staining: Perform the TUNEL staining according to the manufacturer's protocol. This typically involves an enzymatic reaction to label the fragmented DNA characteristic of apoptotic cells with a fluorescent marker.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye like DAPI.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The percentage of apoptotic cells (TUNEL-positive) can be quantified by counting the number of fluorescent cells relative to the total number of cells (DAPI-stained nuclei).
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound BIOLOG Life Science Institute [biolog.de]
Troubleshooting & Optimization
Technical Support Center: Sp-5,6-DCl-cBIMPS
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues encountered while using Sp-5,6-DCl-cBIMPS in various assays. The following question-and-answer format directly addresses common problems to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific cell-permeable activator of cAMP-dependent protein kinase (PKA).[1][2][3] It is an analog of cyclic AMP (cAMP) that is highly resistant to hydrolysis by phosphodiesterases (PDEs), enzymes that normally degrade cAMP.[4][5] Its lipophilic nature allows it to efficiently cross cell membranes, making it particularly effective for use in intact cells.[4] Upon entering the cell, this compound binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These catalytic subunits then phosphorylate downstream target proteins, initiating a cascade of cellular events.
Q2: My this compound is not producing the expected effect in my assay. What are the initial steps I should take to troubleshoot?
When this compound does not seem to be working, a systematic approach to troubleshooting is crucial. Start by verifying the fundamentals of your experiment. This includes confirming the correct storage and handling of the compound, ensuring the accuracy of your concentration calculations and dilutions, and checking the health and viability of your cell line. It is also important to include appropriate positive and negative controls in your experimental design to validate the assay itself.
Q3: How should I properly store and handle this compound?
Proper storage is critical to maintaining the activity of this compound. It is recommended to store the solid compound at -20°C or -80°C, protected from moisture and light. For creating stock solutions, dissolve the compound in a suitable solvent such as DMSO or water. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store stock solutions at -20°C or -80°C.
Troubleshooting Guide
If you are experiencing issues with your assay, this guide provides a step-by-step approach to identifying the potential cause.
Problem 1: No observable effect of this compound.
This is the most common issue and can arise from several factors related to the compound, the experimental setup, or the cells themselves.
Possible Cause 1: Compound Integrity and Activity
-
Degradation: The compound may have degraded due to improper storage or handling.
-
Incorrect Concentration: Errors in calculation or dilution can lead to a final concentration that is too low to elicit a response.
-
Lot-to-Lot Variability: Although rare with high-quality reagents, there can be differences in potency between manufacturing batches.
Troubleshooting Steps:
-
Verify Storage: Confirm that the compound has been stored at the recommended temperature and protected from light and moisture.
-
Prepare Fresh Solutions: Prepare a fresh stock solution from the solid compound and new serial dilutions.
-
Perform a Dose-Response Experiment: Test a wide range of concentrations to ensure that the optimal concentration is not being missed.
-
Run a Positive Control: Use a known activator of the cAMP/PKA pathway, such as Forskolin (an adenylyl cyclase activator) in combination with a PDE inhibitor like IBMX, to confirm that the downstream signaling pathway is responsive in your cells.[6]
-
Consider a QC Assay: If possible, perform an in vitro kinase assay using purified PKA to directly test the activity of your this compound lot.
Possible Cause 2: Cell System Issues
-
Cell Health: Unhealthy or stressed cells may not respond appropriately to stimuli.
-
Low PKA Expression: The cell line you are using may have low endogenous expression of PKA.
-
High PDE Activity: High levels of phosphodiesterase activity in your cells can degrade cAMP and potentially reduce the effectiveness of cAMP analogs, although this compound is designed to be resistant.[1][4]
-
Cell Permeability: While this compound is cell-permeable, issues with the cell membrane integrity or specific characteristics of your cell line could potentially limit its uptake.[7][8]
Troubleshooting Steps:
-
Check Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to ensure your cells are healthy.
-
Confirm Target Expression: If possible, use Western blot to confirm the expression of PKA catalytic and regulatory subunits in your cell line.
-
Include a PDE Inhibitor: As a control, you can co-incubate your cells with a broad-spectrum PDE inhibitor like IBMX to see if this enhances the response to a known cAMP-elevating agent.[1]
-
Optimize Incubation Time: Vary the incubation time with this compound to ensure sufficient time for cellular uptake and downstream signaling to occur.
Problem 2: Inconsistent or Variable Results.
Variability between experiments can be frustrating and can point to subtle issues in your experimental protocol.
Possible Cause 1: Inconsistent Experimental Conditions
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have effects on the cells, especially at higher concentrations.
-
Inconsistent Cell Seeding: Variations in cell density can lead to different responses.
-
Assay Timing: The timing of reagent addition and incubation can be critical.
Troubleshooting Steps:
-
Run a Vehicle Control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) used for this compound.[1]
-
Standardize Cell Seeding: Implement a strict protocol for cell counting and seeding to ensure consistent cell numbers across all wells and experiments.
-
Maintain Consistent Timing: Use a multichannel pipette or a standardized workflow to minimize variations in the timing of reagent addition.
Problem 3: Unexpected or Off-Target Effects.
Sometimes, a cellular response is observed, but it is not what is expected from PKA activation.
Possible Cause 1: Activation of Other Signaling Pathways
-
Epac Activation: Some cAMP analogs can also activate Exchange Protein Directly Activated by cAMP (Epac), which mediates PKA-independent effects.
-
PKG Activation: At high concentrations, there may be some cross-reactivity with cGMP-dependent protein kinase (PKG).
Troubleshooting Steps:
-
Use a PKA-Specific Inhibitor: To confirm that the observed effect is PKA-dependent, pre-treat your cells with a specific PKA inhibitor (e.g., H89 or KT5720) before adding this compound. If the effect is blocked, it is likely mediated by PKA.
-
Test for Epac Activation: Use an Epac-selective agonist (e.g., 8-pCPT-2'-O-Me-cAMP) as a positive control to see if it mimics the unexpected effect. You can also perform a Rap1 activation assay to directly measure Epac activity.[1]
-
Consider PKG Involvement: If you suspect PKG activation, you can use a PKG-specific inhibitor (e.g., KT5823) to see if it blocks the observed response.[1]
Quantitative Data Summary
The following table provides a summary of recommended concentration ranges and storage conditions for this compound. Note that the optimal concentration will vary depending on the cell type and the specific assay.
| Parameter | Recommended Value | Notes |
| Storage Temperature | -20°C to -80°C | Protect from light and moisture. |
| Solvents | DMSO, Water | Ensure complete dissolution. |
| Typical Working Concentration | 1 µM - 100 µM | A dose-response experiment is highly recommended to determine the optimal concentration for your specific system. |
| Vehicle Control | Match solvent and concentration | The final concentration of DMSO should typically be kept below 0.1% to avoid toxicity.[9] |
Experimental Protocols
Protocol 1: Basic Cell-Based PKA Activation Assay
This protocol outlines a general procedure for testing the activity of this compound in a cell-based assay by measuring the phosphorylation of a downstream PKA target, such as CREB (cAMP response element-binding protein).
Materials:
-
Your cell line of interest cultured in appropriate multi-well plates.
-
This compound stock solution.
-
Positive control (e.g., Forskolin and IBMX).
-
PKA inhibitor (e.g., H89).
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibody against phospho-CREB (Ser133).
-
Primary antibody against total CREB.
-
Appropriate secondary antibodies.
-
Western blot reagents and equipment.
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Pre-treatment (for inhibitor control): If using a PKA inhibitor, pre-treat the designated wells with the inhibitor for the recommended time (e.g., 30-60 minutes).
-
Treatment: Treat the cells with different concentrations of this compound, your positive control, and a vehicle control. Incubate for the desired time (e.g., 15-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot: Perform Western blotting to detect the levels of phospho-CREB and total CREB.
-
Analysis: Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action for this compound.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting assay issues.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose the root cause of the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound BIOLOG Life Science Institute [biolog.de]
- 6. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining small-molecule permeation through lipid membranes | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
optimizing Sp-5,6-DCl-cBIMPS incubation time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving Sp-5,6-DCl-cBIMPS, a potent and specific activator of cAMP-dependent protein kinase (PKA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable analog of cyclic AMP (cAMP).[1][2][3] Its primary mechanism of action is the potent and specific activation of cAMP-dependent protein kinase (PKA).[1][4][5][6][7] Due to its high lipophilicity and resistance to phosphodiesterases, it is more stable and effective than other cAMP analogs for use in intact cells.[1][7][8]
Q2: What are the key advantages of using this compound over other PKA activators like 8-pCPT-cAMP?
This compound offers several advantages:
-
Specificity: It is a highly specific activator of PKA and can be used to distinguish signaling pathways mediated by PKA from those mediated by cGMP-dependent protein kinase (cGMP-PK).[1][7]
-
Potency: It is a very potent activator of PKA in both cell extracts and intact cells.[1][7]
-
Metabolic Stability: It is not significantly hydrolyzed by cyclic nucleotide phosphodiesterases, ensuring sustained PKA activation.[1][7][8]
-
Cell Permeability: Its high lipophilicity allows for excellent membrane permeability.[1][3][7]
Q3: What are some common applications of this compound?
This compound is used in a variety of research applications, including:
-
Stimulation of insulin (B600854) release from pancreatic islets.[4][5][6]
-
Inhibition of platelet aggregation.[1]
-
Studying the differential regulation of Rho and Rac GTPases.[4]
-
Investigating PKA-mediated protein phosphorylation.[1]
Troubleshooting Guide: Optimizing Incubation Time
Optimizing the incubation time for this compound is critical for achieving robust and reproducible results. The ideal incubation time can vary depending on the cell type, experimental endpoint, and concentration of the compound.
Issue 1: No observable effect or a weak response after treatment.
| Possible Cause | Troubleshooting Step |
| Incubation time is too short. | The compound may not have had sufficient time to permeate the cells and activate PKA to a level that produces a measurable downstream effect. Perform a time-course experiment to determine the optimal incubation period. |
| Concentration is too low. | The concentration of this compound may be insufficient to elicit a response in your specific cell type. Perform a dose-response experiment to identify the optimal concentration. |
| Cell health is compromised. | Ensure cells are healthy and in the logarithmic growth phase. Perform a viability assay to confirm that the cells are not being adversely affected by the experimental conditions. |
| Incorrect downstream readout. | Confirm that the chosen downstream marker is indeed modulated by PKA in your system. |
Issue 2: High background signal or cellular toxicity.
| Possible Cause | Troubleshooting Step |
| Incubation time is too long. | Prolonged activation of PKA can lead to off-target effects, feedback inhibition, or cytotoxicity. Reduce the incubation time. A time-course experiment will help identify the window for optimal activation without inducing toxicity. |
| Concentration is too high. | High concentrations can lead to non-specific effects and toxicity. Reduce the concentration of this compound. |
| Solvent toxicity. | If using a solvent like DMSO, ensure the final concentration in the media is not toxic to the cells (typically <0.1%). |
Quantitative Data Summary
The following table summarizes reported experimental conditions for this compound. These should be used as a starting point for optimization in your specific experimental system.
| Application | Cell/Tissue Type | Concentration(s) | Incubation Time | Observed Effect | Reference |
| Insulin Release | Isolated Pancreatic Islets | 0.005, 0.05, 0.5 mM | 60 min | Dose- and time-dependent stimulation of insulin release.[4][6] | [4][6] |
| Rho Activation Inhibition | Wild-type Mouse Platelets | 100 µM | 20 min | Inhibition of U-46619-induced Rho activation.[4][6] | [4][6] |
| Gq and G12/G13 Activation Inhibition | Human Platelets | 100 µM | 20 min | Inhibition of U46619-induced activation of Gq and G12/G13.[6] | [6] |
| Platelet Aggregation | Human Platelets | Not specified | Not specified | Prevention of thrombin-induced aggregation.[1] | [1] |
Experimental Protocols
Protocol 1: General Time-Course Experiment to Optimize Incubation Time
This protocol provides a general framework for determining the optimal incubation time for this compound in a cell-based assay.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).[3] Prepare working solutions at the desired final concentration in your cell culture medium.
-
Treatment: Replace the existing cell culture medium with the medium containing this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for a range of time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs).
-
Endpoint Analysis: At each time point, terminate the experiment and measure your desired downstream readout (e.g., protein phosphorylation via Western blot, gene expression via qPCR, or a functional assay).
-
Data Analysis: Plot the response against time to identify the time point that gives the optimal signal-to-noise ratio.
Protocol 2: Western Blot for PKA Substrate Phosphorylation
-
Cell Treatment: Treat cells with the optimized concentration and for the optimized incubation time with this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known PKA substrate (e.g., phospho-CREB). Subsequently, probe with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathway of this compound activating PKA.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells. | Semantic Scholar [semanticscholar.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sp-5,6-Dichloro-cBIMPS | CAS#:120912-54-1 | Chemsrc [chemsrc.com]
- 7. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound BIOLOG Life Science Institute [biolog.de]
how to improve Sp-5,6-DCl-cBIMPS cell permeability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cell permeability of Sp-5,6-DCl-cBIMPS for their experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and specific activator of cAMP-dependent protein kinase (PKA).[1] It is an analog of cyclic AMP (cAMP) that is highly lipophilic and resistant to degradation by phosphodiesterases, enzymes that normally break down cAMP.[2][3] These characteristics contribute to its excellent cell permeability and sustained activity, making it a valuable tool for studying the downstream effects of PKA activation in intact cells.[2]
Q2: Isn't this compound already considered highly cell-permeable?
Yes, this compound is designed for high cell permeability due to its lipophilic benzimidazole (B57391) ring and phosphorothioate (B77711) modification.[2] It is often considered superior to other cAMP analogs in this regard. However, "high permeability" can be context-dependent, and researchers may still encounter challenges related to the specific cell type, experimental conditions, or achieving the desired intracellular concentration.
Q3: What are the potential reasons for observing a suboptimal response to this compound in my cell-based assay?
Several factors could lead to a weaker-than-expected cellular response, which might be misinterpreted as poor permeability. These include:
-
Compound Stability and Handling: Degradation of the compound in aqueous solutions or due to improper storage can reduce its effective concentration.
-
Suboptimal Concentration: The optimal concentration of this compound can vary significantly between cell types. It's crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.[4][5]
-
Cell Health and Confluency: Unhealthy or overly confluent cells may not respond appropriately to stimuli.
-
Efflux Pump Activity: Some cells express efflux pumps (e.g., P-glycoprotein) that can actively transport the compound out of the cell, reducing its intracellular concentration.
-
Assay-Specific Issues: The experimental endpoint, incubation time, and sensitivity of the detection method can all influence the observed outcome.
Troubleshooting Guide: Improving this compound Cell Permeability
If you are experiencing issues with the efficacy of this compound in your experiments, the following troubleshooting guide provides a systematic approach to identifying and resolving the problem.
Step 1: Verify Compound Integrity and Experimental Parameters
Before attempting to enhance permeability, it is crucial to rule out other common experimental issues.
| Parameter | Potential Issue | Recommended Action |
| Compound Stock | Degradation due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions from powder. Aliquot and store at -20°C or -80°C. |
| Working Concentration | Concentration is too low to elicit a response or too high, causing cytotoxicity. | Perform a dose-response experiment (e.g., 1 µM to 100 µM) to determine the optimal concentration for your cell line and assay.[4][5] |
| Incubation Time | Insufficient time for the compound to enter cells and elicit a downstream effect. | Conduct a time-course experiment (e.g., 30 min, 1h, 4h, 24h) to identify the optimal treatment duration. |
| Cell Health | Cells are unhealthy, stressed, or at an inappropriate confluency. | Regularly monitor cell morphology and viability. Ensure cells are in the exponential growth phase and at an optimal density for your assay. |
| Compound Stability in Media | The compound may degrade in the cell culture medium over the course of the experiment. | While this compound is relatively stable, it's good practice to minimize the time the compound is in the media before and during the experiment. For long-term experiments, consider replenishing the media with a fresh compound. |
Troubleshooting Workflow for Initial Assessment
Caption: Initial troubleshooting workflow for suboptimal this compound response.
Step 2: Assess and Enhance Cell Permeability
If you have confirmed the integrity of your compound and optimized your experimental parameters, you can then focus on assessing and enhancing cell permeability.
1. Quantify Permeability (Optional but Recommended)
To determine if permeability is indeed the limiting factor, you can perform a permeability assay.
| Assay | Description | Key Considerations |
| Caco-2 Permeability Assay | Utilizes a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to assess the rate of compound transport. It can measure both passive diffusion and active transport. | Requires specialized cell culture expertise and is relatively low-throughput. |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | A non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a high-throughput method for predicting passive permeability. | Does not account for active transport or efflux mechanisms. |
2. Strategies to Enhance Permeability
| Strategy | Description | Example/Implementation | Potential Drawbacks |
| Use of Solvents | Employing a co-solvent like DMSO can aid in the solubilization and delivery of lipophilic compounds. | Ensure the final DMSO concentration in the cell culture medium is non-toxic (typically <0.5%). | High concentrations of DMSO can be cytotoxic and may independently affect cell function. |
| Permeation Enhancers | Chemical agents that reversibly disrupt the cell membrane to increase the passage of molecules. | Examples include surfactants (e.g., digitonin, saponin (B1150181) for in vitro assays), fatty acids, and bile salts. Use at very low, non-toxic concentrations. | Can cause cell toxicity and may not be suitable for all experimental systems. Requires careful optimization. |
| Inhibition of Efflux Pumps | If you suspect active efflux is reducing the intracellular concentration of this compound, you can use an efflux pump inhibitor. | Co-incubate with a broad-spectrum efflux pump inhibitor like verapamil (B1683045) or cyclosporine A. | Inhibitors may have off-target effects. |
Decision Tree for Enhancing Permeability
Caption: Decision tree for troubleshooting and enhancing this compound permeability.
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound
Objective: To determine the optimal concentration of this compound for a specific cell type and experimental endpoint.
Materials:
-
Adherent cells cultured in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (serum-free or complete, as appropriate for the assay)
-
Assay-specific detection reagents
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Prepare Serial Dilutions: Prepare a serial dilution of this compound in the cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration based on your experimental endpoint.
-
Assay: Perform your specific cell-based assay (e.g., Western blot for phospho-CREB, reporter gene assay, or morphological analysis).
-
Data Analysis: Plot the response as a function of the this compound concentration to determine the EC50 (effective concentration for 50% of the maximal response).
Protocol 2: Caco-2 Permeability Assay
Objective: To quantify the permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium for Caco-2 cells
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS or other suitable analytical method
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the monolayer. A TEER value >250 Ω·cm² is generally acceptable. Alternatively, perform a lucifer yellow permeability test.
-
Equilibration: Wash the Caco-2 monolayers with pre-warmed HBSS and equilibrate for 30 minutes at 37°C.
-
Apical to Basolateral (A-B) Permeability:
-
Add this compound solution (in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Permeability (to assess efflux):
-
Add this compound solution to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
Take samples from the apical chamber at the same time points.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux pumps. An efflux ratio greater than 2 suggests active efflux.
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound leading to a cellular response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
addressing off-target effects of Sp-5,6-DCl-cBIMPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sp-5,6-DCl-cBIMPS.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments using this compound.
Q1: My cells are not responding to this compound treatment. What are the possible reasons?
A1: There are several potential reasons for a lack of cellular response:
-
Compound Degradation: Ensure that the this compound solution is fresh and has been stored correctly, protected from light and moisture.
-
Incorrect Concentration: Verify the final concentration of this compound in your experiment. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental conditions.
-
Cell Health: Confirm that the cells are healthy and viable. Poor cell health can lead to a blunted or absent response.
-
Low PKA Expression: The target of this compound is cAMP-dependent protein kinase (PKA). If your cell line expresses very low levels of PKA, the response to the compound may be minimal. Confirm PKA expression levels via Western blot or qPCR.
-
Presence of Inhibitors: Ensure that your experimental medium does not contain any known PKA inhibitors.
Q2: I am observing effects that are not consistent with PKA activation. Could these be off-target effects?
A2: this compound is known to be a highly specific activator of PKA.[1][2] However, at high concentrations or in specific cellular contexts, off-target effects, though rare, cannot be entirely ruled out. Here’s how to troubleshoot:
-
Concentration-Dependence: Determine if the unexpected effect is dose-dependent. Off-target effects often manifest at higher concentrations. Try to use the lowest effective concentration that elicits the desired PKA-mediated response.
-
Use a PKA Inhibitor: To confirm that the observed effect is mediated by PKA, co-treat your cells with this compound and a specific PKA inhibitor (e.g., H-89). If the effect is abolished, it is likely on-target.
-
Control Compound: Compare the effects of this compound with another PKA activator, such as 8-bromo-cAMP. While this compound is more potent and stable, comparing its effects to a different activator can help elucidate if the observed response is a general consequence of PKA activation.
-
Assess cGMP-PK Activation: this compound is noted for its ability to distinguish between cAMP-PK and cGMP-PK signaling pathways, unlike some other cAMP analogs.[1] However, to definitively rule out any cross-reactivity, you can measure the activation of cGMP-dependent protein kinase (PKG).
Q3: Can this compound inhibit phosphodiesterases (PDEs)?
A3: No, this compound is not significantly hydrolyzed by and does not inhibit common phosphodiesterases.[1][2] This metabolic stability contributes to its potency and long-lasting effects in intact cells.[3]
Q4: I am seeing some cytotoxicity at high concentrations of this compound. Is this expected?
A4: While generally well-tolerated by cells, prolonged exposure to very high concentrations of any bioactive compound can lead to cytotoxicity.
-
Perform a Viability Assay: Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range in your specific cell line.
-
Optimize Incubation Time: Reduce the incubation time with the compound to the minimum required to observe the desired biological effect.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a comparison with another common PKA activator, 8-pCPT-cAMP.
| Parameter | This compound | 8-pCPT-cAMP | Reference |
| PKA Activation Constant (Ka) | ~1.5 µM (for PKA type I) | ~0.2 µM (for PKA type I) | [1] |
| Specificity | Highly specific for PKA | Activates both PKA and PKG | [1] |
| PDE Hydrolysis | Not significantly hydrolyzed | Hydrolyzed by Ca2+/calmodulin-dependent and cGMP-inhibited PDEs | [1][2] |
| Lipophilicity | Higher than 8-pCPT-cAMP | Lower than this compound | [1][2] |
Key Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protein Kinase A (PKA) Activity Assay
This protocol is a general guideline for measuring PKA activity in cell lysates.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PKA activity assay kit (colorimetric or radioactive)
-
Bradford assay reagent for protein quantification
-
Microplate reader or scintillation counter
Procedure:
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound for the appropriate time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a Bradford assay.
-
-
PKA Activity Measurement:
-
Follow the manufacturer's instructions for the PKA activity assay kit. This typically involves:
-
Adding a specific amount of cell lysate to a well of a microplate pre-coated with a PKA substrate.
-
Initiating the kinase reaction by adding ATP.
-
Incubating for a specified time at 30°C.
-
Detecting the phosphorylated substrate using a specific antibody (colorimetric) or by measuring incorporated radioactivity.
-
-
-
Data Analysis:
-
Calculate the PKA activity relative to the total protein concentration. Compare the activity in treated samples to untreated controls.
-
RhoA Activation Assay (Pull-down)
This protocol describes a method to assess the effect of this compound on RhoA activity.
Materials:
-
Cells treated with this compound
-
RhoA activation assay kit (containing Rhotekin-RBD beads)
-
Lysis buffer (provided in the kit)
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-RhoA antibody
Procedure:
-
Cell Lysis:
-
Treat cells with this compound. A positive control (e.g., LPA) and a negative control (e.g., C3 transferase) should be included.
-
Lyse cells in the provided lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Pull-down of Active RhoA:
-
Incubate a portion of the cell lysate with Rhotekin-RBD beads to specifically pull down GTP-bound (active) RhoA.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-RhoA antibody to detect the amount of active RhoA.
-
Also, run a parallel Western blot on the total cell lysates to determine the total RhoA levels.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the amount of active RhoA to the total RhoA in each sample.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key signaling pathways and a general experimental workflow for investigating off-target effects.
Caption: cAMP/PKA Signaling Pathway Activation by this compound.
Caption: PKA-mediated Inhibition of the RhoA Signaling Pathway.
Caption: Experimental Workflow for Investigating Potential Off-Target Effects.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
Sp-5,6-DCl-cBIMPS solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and use of Sp-5,6-DCl-cBIMPS. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the successful application of this potent Protein Kinase A (PKA) activator in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific cell-permeable activator of cAMP-dependent protein kinase (PKA).[1][2][3] It is a lipophilic analog of cyclic AMP (cAMP) that is resistant to hydrolysis by phosphodiesterases (PDEs), leading to sustained activation of PKA in intact cells.[1][3] Its high lipophilicity allows it to efficiently cross cell membranes.[1] this compound shows a preference for the B site of PKA type II.[1][3]
Q2: In which solvents is this compound soluble?
This compound is soluble in water at approximately 1 mM and is also soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[1]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent like DMSO. This stock can then be further diluted in your aqueous experimental buffer or cell culture medium to the final desired concentration. Preparing an intermediate dilution in a pre-warmed medium can help minimize precipitation.
Q4: My this compound solution is cloudy or has precipitated. What should I do?
Precipitation can be a common issue, especially when diluting a concentrated stock in an aqueous solution. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q5: What is the recommended working concentration for cell-based assays?
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental conditions. However, concentrations in the range of 10 µM to 100 µM have been shown to be effective in various studies, such as stimulating insulin (B600854) release and inhibiting platelet aggregation.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Reported Solubility | Molecular Weight ( g/mol ) | Molar Solubility (approx.) |
| Water | ~1 mM[1] | 419.19 (sodium salt) | ~1 mM |
| DMSO | Soluble[1] | 419.19 (sodium salt) | High (Specific quantitative data not readily available) |
| Ethanol | Soluble[1] | 419.19 (sodium salt) | Moderate (Specific quantitative data not readily available) |
Note: The solubility in DMSO and ethanol is generally higher than in aqueous solutions. For most cell culture applications, preparing a concentrated stock solution in DMSO is the recommended starting point.
Troubleshooting Guide
Issue: Precipitation upon dilution in aqueous buffer or cell culture medium.
Possible Causes:
-
High Final Concentration: The final concentration of this compound in the aqueous solution may exceed its solubility limit.
-
Rapid Temperature Change: Diluting a room temperature stock solution into a cold buffer can decrease solubility.
-
pH of the Medium: The pH of the final solution can influence the solubility of the compound.
-
Interaction with Media Components: Components in complex cell culture media, such as salts and proteins, can sometimes interact with the compound and cause it to precipitate.
Solutions:
-
Optimize the Dilution Process:
-
Use a two-step dilution: First, dilute your concentrated DMSO stock to an intermediate concentration with your cell culture medium or buffer. Then, add this intermediate dilution to the final volume.
-
Warm the diluent: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the this compound stock solution.
-
Add the stock solution slowly while vortexing: This helps to ensure rapid and even dispersion of the compound, preventing localized high concentrations that can lead to precipitation.
-
-
Adjust the Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound.
-
Check the pH: Ensure the pH of your final solution is within a range that is optimal for both your cells and the solubility of the compound.
-
Sonication: Brief sonication of the final solution in a water bath sonicator can sometimes help to redissolve small precipitates.
-
Solvent Concentration: If your experimental system allows, a slightly higher final concentration of the organic solvent (e.g., up to 0.5% DMSO) may help to maintain solubility. However, it is crucial to include a vehicle control to account for any effects of the solvent on your cells.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (sodium salt, MW: 419.19 g/mol )
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.19 mg.
-
Add the appropriate volume of DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO for every 4.19 mg of powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: General Protocol for Cell Treatment
Materials:
-
Cells of interest cultured in appropriate vessels
-
Complete cell culture medium, pre-warmed to 37°C
-
10 mM stock solution of this compound in DMSO
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed your cells at the desired density in multi-well plates or other culture vessels and allow them to adhere and grow overnight, or as required by your experimental design.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM, you can make a 1:100 intermediate dilution of the 10 mM stock to get a 100 µM solution, and then add 100 µL of this to 900 µL of medium in your well.
-
Important: Add the this compound solution to the medium slowly while gently mixing to avoid precipitation.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound.
-
Cell Treatment:
-
Remove the old medium from your cells.
-
Add the medium containing the desired final concentration of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, proceed with your planned downstream analysis, such as Western blotting for phosphorylated PKA substrates, reporter gene assays, or functional assays.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for Investigating PKA Activation
Caption: Experimental workflow for PKA activation analysis.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
avoiding degradation of Sp-5,6-DCl-cBIMPS during experiments
Welcome to the technical support center for Sp-5,6-DCl-cBIMPS. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively while minimizing the risk of its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) is a potent and specific activator of cAMP-dependent protein kinase (PKA).[1][2] It is an analog of cyclic AMP (cAMP) that is highly lipophilic and resistant to hydrolysis by most phosphodiesterases (PDEs), making it particularly effective for use in intact cells.[3][4] Its mechanism of action involves binding to the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits.
Q2: How should I store this compound?
For long-term stability, this compound should be stored at -20°C or -70°C.[3] It is shipped at ambient temperatures, but upon receipt, it should be transferred to the recommended storage conditions to prevent degradation.
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in water (up to approximately 1 mM) and DMSO.[4] For most cell-based assays, a concentrated stock solution in sterile DMSO or water is recommended. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in aqueous solutions?
While this compound is designed for metabolic stability within cells, the long-term stability of stock solutions, particularly in aqueous buffers, can be a concern.[3][4] The phosphorothioate (B77711) linkage can be susceptible to hydrolysis under certain conditions (e.g., extreme pH, presence of oxidizing agents). It is best practice to prepare fresh dilutions in your experimental buffer from a frozen stock solution for each experiment.
Q5: How can I assess the purity and integrity of my this compound?
The purity of this compound is typically determined by the manufacturer using High-Performance Liquid Chromatography (HPLC).[3] If you suspect degradation, HPLC analysis can be used to check for the appearance of new peaks that would indicate the presence of degradation products.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Suggestion |
| Inconsistent or no biological effect | Degradation of this compound: The compound may have degraded due to improper storage or handling. | 1. Verify Storage: Ensure the compound has been consistently stored at -20°C or -70°C.2. Prepare Fresh Solutions: Use a fresh aliquot of the stock solution to prepare your working dilutions. Avoid using previously prepared and stored aqueous solutions.3. Protect from Light: While not explicitly stated in all literature, it is good practice to protect stock solutions from prolonged exposure to light. |
| Incorrect Concentration: The final concentration in the experiment may be too low to elicit a response. | 1. Confirm Dilutions: Double-check all dilution calculations.2. Perform a Dose-Response Curve: Test a range of concentrations to determine the optimal effective concentration for your specific cell type and assay. | |
| Cell Health and Density: The cells may not be healthy or at an appropriate density for the experiment. | 1. Assess Cell Viability: Use a viability stain (e.g., trypan blue) to confirm cell health.2. Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase and are seeded at a density appropriate for your assay. | |
| High background signal or off-target effects | Precipitation of the compound: At higher concentrations, the compound may precipitate out of the solution, especially in aqueous buffers. | 1. Check Solubility: Visually inspect the solution for any precipitates. If using high concentrations, consider using a small percentage of DMSO in your final assay medium to maintain solubility.2. Filter Sterilize: If you suspect particulate matter, you can filter your working solution through a 0.22 µm filter. |
| Contamination of stock solution: The stock solution may have been contaminated during previous use. | 1. Use a Fresh Aliquot: Always use a fresh, unopened aliquot if contamination is suspected.2. Practice Aseptic Technique: When preparing solutions, always use sterile tips and tubes. |
Experimental Protocols
Protocol 1: Stimulation of Insulin (B600854) Release from Pancreatic Islets
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Islet Isolation: Isolate pancreatic islets from your model organism using standard collagenase digestion and purification methods.
-
Islet Culture: Culture the isolated islets in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin) for 24-48 hours to allow for recovery.
-
Preparation of this compound:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO or water.
-
Further dilute the stock solution in a Krebs-Ringer bicarbonate (KRB) buffer containing a stimulatory concentration of glucose (e.g., 8.5 mM) to achieve the desired final concentrations (e.g., 0.005, 0.05, 0.5 mM).
-
-
Insulin Release Assay:
-
Wash the islets with a low-glucose KRB buffer (e.g., 2.8 mM glucose).
-
Pre-incubate the islets in the low-glucose KRB buffer for 30-60 minutes at 37°C.
-
Replace the pre-incubation buffer with the KRB buffer containing the different concentrations of this compound and high glucose.
-
Incubate for 60 minutes at 37°C.
-
Collect the supernatant for insulin measurement.
-
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using an appropriate method, such as an ELISA or RIA kit.
Protocol 2: Inhibition of Platelet Aggregation
This protocol provides a general framework for assessing the effect of this compound on platelet aggregation.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or saline).
-
Prepare working dilutions of the compound in a suitable buffer (e.g., Tyrode's buffer).
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP to 37°C.
-
Add a specific volume of the this compound working solution or vehicle control to the PRP and incubate for a defined period (e.g., 2-5 minutes).
-
Induce platelet aggregation by adding a platelet agonist such as ADP, collagen, or thrombin.
-
Monitor the change in light transmission using a platelet aggregometer.
-
-
Data Analysis: Calculate the percentage of platelet aggregation and compare the inhibitory effect of this compound with the vehicle control.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in activating PKA.
Experimental Workflow for Preventing Degradation
Caption: Recommended workflow for handling this compound.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting flowchart for unexpected experimental outcomes.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. scbt.com [scbt.com]
Technical Support Center: Sp-5,6-DCl-cBIMPS Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sp-5,6-DCl-cBIMPS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent and specific, cell-permeable activator of cAMP-dependent protein kinase (PKA).[1][2][3][4] Its high lipophilicity and resistance to phosphodiesterase (PDE) degradation make it a reliable tool for studying PKA signaling in intact cells, offering advantages over other cAMP analogs like 8-CPT-cAMP.[3]
Q2: What are the main advantages of using this compound over other PKA activators?
Key advantages include:
-
High Specificity: It is a specific activator of PKA, with less effect on cGMP-dependent protein kinase (cGMP-PK).
-
Metabolic Stability: It is resistant to hydrolysis by most mammalian PDEs, ensuring sustained PKA activation.[3]
-
Cell Permeability: Its lipophilic nature allows it to readily cross cell membranes.
-
Potency: It is effective at micromolar concentrations.
Q3: How should I store this compound?
For long-term storage, the solid compound should be stored at -20°C. Once dissolved, aliquoted solutions in DMSO can be stored at -20°C for several weeks or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem 1: I am not observing the expected biological effect after treating my cells with this compound.
Possible Cause 1: Suboptimal Concentration
-
Solution: The optimal concentration of this compound can vary significantly between cell types and experimental conditions. Perform a dose-response experiment to determine the effective concentration range for your specific model. A common starting range is 1-100 µM.
Possible Cause 2: Inadequate Incubation Time
-
Solution: The kinetics of PKA activation and downstream signaling can vary. Conduct a time-course experiment to identify the optimal treatment duration.
Possible Cause 3: PKA Pathway Desensitization or Alteration
-
Solution: Prolonged stimulation of the PKA pathway can lead to desensitization in some cell types. Consider shorter incubation times or intermittent treatment. Also, ensure that the PKA signaling pathway is intact and functional in your cell line.
Possible Cause 4: Compound Degradation
-
Solution: Ensure that your this compound stock solution has been stored correctly and has not expired. If in doubt, use a fresh vial of the compound.
Problem 2: My this compound solution appears cloudy or precipitated.
Possible Cause 1: Poor Solubility
-
Solution: this compound has limited solubility in aqueous solutions. It is recommended to prepare a concentrated stock solution in DMSO or ethanol. When diluting the stock in your aqueous experimental buffer, ensure rapid and thorough mixing to prevent precipitation. The final concentration of the organic solvent in your experiment should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Possible Cause 2: Incorrect Storage of Stock Solution
-
Solution: If the stock solution was not stored properly (e.g., at the wrong temperature or subjected to multiple freeze-thaw cycles), the compound may have degraded or precipitated. Prepare a fresh stock solution from the solid compound.
Problem 3: I am observing off-target effects that are not consistent with PKA activation.
Possible Cause: High Concentration
-
Solution: While this compound is highly specific for PKA, very high concentrations may lead to off-target effects. It is crucial to perform a dose-response experiment and use the lowest effective concentration. If off-target effects are suspected, consider using a PKA inhibitor (e.g., H89 or Rp-cAMPS) in parallel to confirm that the observed effects are indeed PKA-dependent.
Quantitative Data
| Parameter | Value | Cell Type/System | Reference |
| PKA Activation | |||
| Effective Concentration | 1 - 100 µM | General | [1] |
| Insulin Release | |||
| Effective Concentration | 5 - 500 µM | Isolated rat pancreatic islets | [1] |
| Incubation Time | 60 min | Isolated rat pancreatic islets | [1] |
| Platelet Aggregation Inhibition | |||
| Effective Concentration | 100 µM | Human platelets | [1] |
| Incubation Time | 20 min | Human platelets | [1] |
Experimental Protocols
Protocol: PKA Activation in Cultured Cells and Western Blot Analysis of Substrate Phosphorylation
This protocol describes a general method for activating PKA in cultured cells with this compound and assessing the phosphorylation of a downstream target, CREB (cAMP response element-binding protein), by Western blot.
Materials:
-
This compound
-
Cultured cells (e.g., HEK293, HeLa)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Cell Treatment:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 1, 10, 50 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and replace it with the treatment medium.
-
Incubate the cells for the desired time (e.g., 15-30 minutes) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After incubation, place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape them off the plate.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of PKA activation by this compound.
Experimental Workflow for Assessing PKA Activation
Caption: Workflow for analyzing PKA substrate phosphorylation.
References
Validation & Comparative
A Head-to-Head Comparison: Sp-5,6-DCl-cBIMPS vs. 8-pCPT-cAMP for Protein Kinase A Activation
For researchers, scientists, and drug development professionals, the precise activation of Protein Kinase A (PKA) is crucial for dissecting cellular signaling pathways and for the development of targeted therapeutics. This guide provides an objective comparison of two commonly used PKA activators: Sp-5,6-DCl-cBIMPS and 8-pCPT-cAMP, supported by experimental data to inform experimental design and interpretation.
This comparison guide delves into the mechanisms of action, potency, specificity, and practical considerations for using these two potent cAMP analogs. We present a summary of quantitative data, detailed experimental protocols for their characterization, and visualizations of the key signaling pathways and experimental workflows.
At a Glance: Key Differences and Performance Metrics
Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (this compound) is a highly potent and specific activator of PKA. In contrast, 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate (8-pCPT-cAMP) is a broader-spectrum activator that also engages other signaling proteins, notably Exchange protein directly activated by cAMP (Epac) and cGMP-dependent protein kinase (cGMP-PK).[1][2] This fundamental difference in specificity is a critical consideration for researchers aiming to isolate PKA-dependent effects.
Quantitative Comparison of PKA Activators
The following table summarizes key quantitative parameters for this compound and 8-pCPT-cAMP in activating PKA. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented values are compiled from various sources.
| Parameter | This compound | 8-pCPT-cAMP | Notes |
| PKA Activation (EC50) | Potent activator | Potent activator | This compound is generally considered a highly potent PKA activator.[1][2] |
| Specificity | Highly specific for PKA | Activates PKA, Epac, and cGMP-PK | This compound is superior for distinguishing PKA-mediated pathways from those activated by cGMP-PK.[1][2][3] |
| Metabolic Stability | Not significantly hydrolyzed by phosphodiesterases (PDEs) | Hydrolyzed by Ca2+/calmodulin-dependent PDE and cGMP-inhibited PDE | Greater stability of this compound leads to more sustained PKA activation in intact cells.[1][2] |
| Cell Permeability | Higher apparent lipophilicity | Lower apparent lipophilicity | The higher lipophilicity of this compound suggests better permeability across cell membranes.[1][2] |
Delving into the Mechanism: How They Activate PKA
Both this compound and 8-pCPT-cAMP are membrane-permeable analogs of cyclic AMP (cAMP) that directly activate PKA. The canonical PKA activation pathway is initiated by the binding of two cAMP molecules to each of the two regulatory (R) subunits of the inactive PKA holoenzyme. This binding induces a conformational change, leading to the dissociation of the two catalytic (C) subunits. These freed catalytic subunits are then active and can phosphorylate downstream substrate proteins on serine and threonine residues, propagating the cellular signal.
Experimental Protocols: A Guide to PKA Activity Assays
To quantitatively assess the efficacy of this compound and 8-pCPT-cAMP in activating PKA, a robust in vitro kinase assay is essential. Below is a detailed methodology for a non-radioactive, ELISA-based PKA activity assay.
PKA Kinase Activity Assay (ELISA-based)
This assay measures the phosphorylation of a specific PKA substrate coated on a microplate. The extent of phosphorylation is then detected using a phospho-specific antibody.
Materials:
-
Purified PKA enzyme
-
This compound and 8-pCPT-cAMP
-
PKA substrate-coated 96-well plate
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Phospho-PKA substrate primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and 8-pCPT-cAMP in Kinase Assay Buffer. Prepare a working solution of ATP in Kinase Assay Buffer.
-
Activator Incubation: Add the diluted cAMP analogs to the wells of the PKA substrate-coated plate.
-
Enzyme Addition: Add purified PKA enzyme to each well. Include a no-enzyme control for background measurement.
-
Initiate Kinase Reaction: Add the ATP solution to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove ATP and non-bound reagents.
-
Primary Antibody Incubation: Add the phospho-PKA substrate primary antibody to each well and incubate at room temperature for 60 minutes.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 30 minutes.
-
Washing: Repeat the washing step.
-
Signal Development: Add TMB substrate to each well and incubate in the dark until sufficient color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background reading (no-enzyme control) from all other readings. Plot the absorbance against the log of the activator concentration to determine the EC50 value for each compound.
Conclusion and Recommendations
The choice between this compound and 8-pCPT-cAMP for PKA activation hinges on the specific requirements of the experiment.
-
For studies demanding high specificity for PKA activation and minimal off-target effects, this compound is the superior choice. Its resistance to PDE degradation also ensures a more sustained and predictable cellular response.
-
8-pCPT-cAMP can be a useful tool for studying broader cAMP signaling, but researchers must be cautious in attributing observed effects solely to PKA activation. Its activation of Epac and cGMP-PK necessitates the use of appropriate controls to dissect the contributions of each pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Sp-5,6-DCl-cBIMPS and Other cAMP Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, cyclic adenosine (B11128) monophosphate (cAMP) stands as a ubiquitous second messenger, orchestrating a vast array of physiological processes. Its primary downstream effectors, protein kinase A (PKA) and the exchange protein directly activated by cAMP (Epac), offer distinct pathways for signal transduction. To dissect these pathways and develop targeted therapeutics, researchers rely on synthetic cAMP analogs. This guide provides an objective comparison of the specificity of Sp-5,6-DCl-cBIMPS against other commonly used cAMP analogs, supported by experimental data and detailed protocols.
Unveiling the Specificity: A Data-Driven Comparison
The efficacy and utility of a cAMP analog are determined by its ability to selectively activate one effector over another. This selectivity is quantified by parameters such as the activation constant (Ka) and the half-maximal effective concentration (EC50). A lower value for these parameters indicates a higher potency for the target protein.
This compound has emerged as a potent and highly specific activator of PKA.[1][2] Its chemical structure lends it several advantageous properties, including high lipophilicity for excellent cell permeability and resistance to hydrolysis by phosphodiesterases (PDEs), ensuring sustained intracellular activity.[1]
The following table summarizes the activation data for this compound and other widely used cAMP analogs, providing a clear comparison of their potencies and selectivities for PKA and Epac.
| cAMP Analog | Target | Activation Constant (Ka) / EC50 | Lipophilicity (logP) | Key Characteristics |
| This compound | PKA | ~0.12 µM (Ka) [1] | High | Potent and highly specific PKA activator, PDE resistant, high cell permeability. |
| Epac | - | |||
| 8-Bromo-cAMP (8-Br-cAMP) | PKA | ~0.05 µM (Ka)[3] | Moderate | Activates both PKA and Epac.[4] |
| Epac | Biphasic activation (pM and µM range)[4] | Susceptible to PDE hydrolysis.[1] | ||
| N6-Benzoyladenine-cAMP (6-Bnz-cAMP) | PKA | Potent activator[5] | Moderate | Selective for PKA over Epac.[5][6] |
| Epac | Inefficient activator[7] | |||
| 8-(4-Chlorophenylthio)-cAMP (8-pCPT-cAMP) | PKA | Potent activator[2] | High | Activates both PKA and cGMP-dependent protein kinase (PKG).[2] |
| Epac | Potent activator | Susceptible to PDE hydrolysis.[1] | ||
| 8-(4-Chlorophenylthio)-2'-O-methyl-cAMP (8-pCPT-2'-O-Me-cAMP) | PKA | Weak activator[8] | High | Highly selective activator of Epac. [8][9][10] |
| Epac | ~2.2 µM (EC50) [8] | Often used to specifically probe Epac signaling.[9] |
Note: The presented values are compiled from various studies and may differ based on experimental conditions.
Dissecting the cAMP Signaling Pathway
The diagram below illustrates the central role of cAMP in cellular signaling and the divergent pathways mediated by PKA and Epac.
Caption: The cAMP signaling cascade.
Experimental Protocols: A Guide to Measuring Specificity
Accurate determination of the specificity of cAMP analogs relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to assess PKA and Epac activation.
In Vitro PKA Activity Assay (Fluorescent Peptide Substrate)
This assay measures the phosphorylation of a specific peptide substrate by PKA.
Materials:
-
Purified, active PKA enzyme
-
Biotinylated PKA peptide substrate (e.g., LRRASLG)
-
ATP
-
PKA Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Stop Solution (e.g., 100 mM EDTA)
-
Detection Reagent (e.g., Streptavidin-conjugated fluorophore)
-
cAMP analog to be tested
-
96-well microplate
Procedure:
-
Prepare Reagents: Dilute the PKA enzyme, peptide substrate, ATP, and test compounds to their desired working concentrations in PKA Kinase Buffer.
-
Reaction Setup: In a 96-well plate, add the PKA enzyme and the test cAMP analog at various concentrations.
-
Initiate Reaction: Add the peptide substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Stop Reaction: Terminate the reaction by adding the Stop Solution.
-
Detection: Add the streptavidin-conjugated fluorophore, which will bind to the biotinylated phosphorylated peptide.
-
Measurement: Read the fluorescence signal using a microplate reader. The intensity of the fluorescence is proportional to the amount of phosphorylated substrate and thus the PKA activity.
-
Data Analysis: Plot the fluorescence intensity against the concentration of the cAMP analog to determine the EC50 value.
Epac Activation Assay (Rap1-GTP Pulldown)
This assay measures the activation of Epac by quantifying the amount of its downstream effector, Rap1, in its active GTP-bound state.
Materials:
-
Cell line expressing Epac and Rap1
-
cAMP analog to be tested
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, protease and phosphatase inhibitors)
-
RalGDS-RBD (Ras binding domain) agarose (B213101) beads
-
Wash Buffer (Lysis buffer with lower detergent concentration)
-
SDS-PAGE and Western blotting reagents
-
Anti-Rap1 antibody
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the cAMP analog for a specified time.
-
Cell Lysis: Lyse the cells on ice with ice-cold Lysis Buffer.
-
Clarify Lysate: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Pulldown: Incubate a standardized amount of protein from each lysate with RalGDS-RBD agarose beads. These beads will specifically bind to the active, GTP-bound Rap1.
-
Washing: Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Detection: Probe the membrane with an anti-Rap1 antibody to detect the amount of pulled-down active Rap1.
-
Data Analysis: Quantify the band intensity to determine the relative amount of active Rap1, which corresponds to Epac activation.
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for assessing the specificity of a novel cAMP analog.
Caption: Workflow for cAMP analog specificity testing.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKA and Epac synergistically inhibit smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP cascade (PKA, Epac, adenylyl cyclase, Gi, and phosphodiesterases) regulates myelin phagocytosis mediated by complement receptor-3 and scavenger receptor-AI/II in microglia and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PKA Activation: Sp-5,6-DCl-cBIMPS vs. Forskolin
For Researchers, Scientists, and Drug Development Professionals
In the realm of signal transduction research, the activation of Protein Kinase A (PKA) is a focal point for understanding a myriad of cellular processes. Two prominent tools utilized for this purpose are the direct PKA activator, Sp-5,6-DCl-cBIMPS, and the indirect activator, forskolin (B1673556). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their experimental needs.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and forskolin lies in their mechanism of activating PKA.
This compound , a cell-permeable cyclic adenosine (B11128) monophosphate (cAMP) analog, acts as a direct agonist of PKA. It bypasses the endogenous cAMP production machinery by binding directly to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change, leading to the dissociation of the catalytic subunits and their subsequent activation. A key advantage of this compound is its high resistance to hydrolysis by phosphodiesterases (PDEs), ensuring sustained and stable PKA activation.[1] Furthermore, it exhibits high specificity for PKA over other cyclic nucleotide-dependent kinases, such as cGMP-dependent protein kinase (PKG), making it a precise tool for dissecting PKA-specific signaling pathways.[1]
Forskolin , a labdane (B1241275) diterpene isolated from the plant Coleus forskohlii, activates PKA indirectly. It functions as a direct activator of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP.[1] The resulting increase in intracellular cAMP levels leads to the activation of PKA. Consequently, the effects of forskolin are broader, as elevated cAMP can also activate other downstream effectors, including Exchange Protein directly Activated by cAMP (EPAC).
Quantitative Performance Comparison
| Parameter | This compound | Forskolin |
| Mechanism of Action | Direct PKA Activator (cAMP analog) | Indirect PKA Activator (Adenylyl Cyclase Activator) |
| Potency (EC50) | Not explicitly reported, but described as a highly potent activator.[1] | ~3 µM (in a PKA redistribution assay) |
| Specificity | Highly specific for PKA over cGMP-dependent protein kinase.[1] | Activates all cAMP effectors, including PKA and EPAC. |
| Metabolic Stability | Resistant to hydrolysis by phosphodiesterases.[1] | Effect is dependent on adenylyl cyclase activity and phosphodiesterase-mediated cAMP degradation. |
Signaling Pathway Diagrams
To visually delineate the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for PKA activation by forskolin and this compound.
Experimental Protocols
Detailed methodologies for assessing PKA activation are crucial for reproducible research. Below are representative protocols for in vitro and cell-based PKA activity assays.
In Vitro PKA Kinase Activity Assay (ELISA-based)
This protocol is adapted from commercially available PKA kinase activity kits.
References
Cross-Validation of Sp-5,6-DCl-cBIMPS Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of experimental results obtained with the potent and specific Protein Kinase A (PKA) activator, Sp-5,6-DCl-cBIMPS, against findings from genetic models with altered PKA signaling. The central tenet of robust pharmacological research is the confirmation of a compound's on-target effects through orthogonal approaches. Genetic models, such as cell lines with knockout or mutations in the genes of the PKA signaling pathway, offer a powerful tool to substantiate the PKA-dependency of cellular responses observed with this compound.
The Principle of Cross-Validation
The core principle involves a comparative analysis of the effects of this compound in a wild-type (WT) cellular context versus a genetically modified context where the PKA pathway is specifically perturbed. A concordance of results—where the effect of this compound is observed in WT cells but is abrogated or significantly diminished in the genetic model—provides strong evidence for the on-target action of the compound through the PKA pathway.
Data Presentation: Comparative Analysis of a PKA Activator in Wild-Type vs. PKA-Null Genetic Model
To illustrate this principle, the following tables summarize quantitative data from a study comparing the effects of a potent PKA activator, 8-CPT-cAMP (functionally analogous to this compound), on wild-type (WT) and PKA-null (kin-) S49 murine T lymphoma cells.
Table 1: Effect of PKA Activator on Protein Expression in WT vs. PKA-Null (kin-) S49 Cells
| Protein | Function | Fold Change in WT Cells (8-CPT-cAMP vs. Control) | Fold Change in kin- Cells (8-CPT-cAMP vs. Control) | PKA-Dependence |
| Glutathione Reductase (Gsr) | Oxidative stress response | ↓ (Decreased) | No significant change | Dependent |
| Cyclin D2 (Ccnd2) | Cell cycle regulation | ↓ (Decreased) | No significant change | Dependent |
| c-Myc | Transcription factor, cell proliferation | ↓ (Decreased) | No significant change | Dependent |
| Annexin A1 (Anxa1) | Inflammation, apoptosis | ↑ (Increased) | No significant change | Dependent |
This data is illustrative and based on findings from quantitative proteomics analyses comparing WT and PKA-null cells.
Table 2: Gene Expression Changes Induced by a PKA Activator in WT vs. PKA-Null (kin-) S49 Cells
| Gene | Function | Fold Change in WT Cells (8-CPT-cAMP vs. Control) | Fold Change in kin- Cells (8-CPT-cAMP vs. Control) | PKA-Dependence |
| Icer (Inducible cAMP early repressor) | Transcriptional repressor | ↑ (Increased) | No significant change | Dependent |
| Nr4a1 (Nuclear receptor subfamily 4 group A member 1) | Transcription factor | ↑ (Increased) | No significant change | Dependent |
| Bcl2l11 (Bcl-2-like protein 11; Bim) | Apoptosis regulation | ↑ (Increased) | No significant change | Dependent |
| Fos (Fos proto-oncogene, AP-1 transcription factor subunit) | Transcription factor | ↑ (Increased) | No significant change | Dependent |
This data is representative of gene expression profiling studies in WT and PKA-deficient cell lines treated with a PKA activator.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Wild-type S49 murine T lymphoma cells and their PKA-null (kin-) derivative are cultured in suspension in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% heat-inactivated horse serum and 10 mM HEPES (pH 7.4) in a humidified atmosphere of 10% CO2 at 37°C.
-
Compound Treatment: Cells are treated with this compound (or a functionally similar PKA activator like 8-CPT-cAMP) at a concentration determined by dose-response studies (e.g., 100 µM) for various time points (e.g., 2, 6, 24 hours) for gene and protein expression analysis.
Quantitative Proteomics (Illustrative Protocol)
-
Sample Preparation: Cell pellets are lysed, and proteins are extracted. Protein concentration is determined, and samples are prepared for mass spectrometry using methods like in-solution digestion with trypsin.
-
Mass Spectrometry: Peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Protein identification and quantification are performed using appropriate software. Relative protein abundance between treated and control samples in both WT and kin- cells is calculated to determine fold changes.
Gene Expression Analysis (Illustrative Protocol)
-
RNA Extraction: Total RNA is isolated from cell pellets using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA.
-
Quantitative PCR (qPCR): qPCR is performed using gene-specific primers to quantify the relative expression levels of target genes. Gene expression is normalized to a housekeeping gene.
-
Microarray/RNA-Seq: For global gene expression analysis, RNA samples are processed for microarray hybridization or RNA sequencing. Data is then analyzed to identify differentially expressed genes.
Mandatory Visualization
Caption: PKA signaling pathway activated by this compound.
Caption: Logical workflow for cross-validation.
Conclusion
Unveiling Isoform-Specific PKA Activation: A Comparative Guide to Sp-5,6-DCl-cBIMPS
For researchers, scientists, and drug development professionals, the precise modulation of Protein Kinase A (PKA) isoforms is paramount for dissecting cellular signaling pathways and developing targeted therapeutics. This guide provides an objective comparison of Sp-5,6-DCl-cBIMPS, a potent PKA activator, with other commonly used cAMP analogs, supported by experimental data to confirm its isoform-specific activation profile.
This compound has emerged as a valuable tool due to its high potency and specificity as a PKA activator.[1] Unlike the endogenous second messenger cyclic AMP (cAMP), which activates PKA broadly, this compound and other synthetic analogs offer the potential for more controlled and isoform-selective activation. This is crucial as the two major isoforms of PKA, type I (PKA-I) and type II (PKA-II), can have distinct cellular localizations and downstream targets.
Comparative Analysis of PKA Activators
The selection of a PKA activator is critical for experimental outcomes. The following table summarizes the quantitative data on the activation of PKA isoforms by this compound and other relevant cAMP analogs. This compound demonstrates a clear preference for the PKA-II isoform. In contrast, analogs with substitutions at the C8 position of the adenine (B156593) ring tend to show selectivity for PKA-I, while those with modifications at the N6 position often favor PKA-II.[2]
| Compound | Target Isoform(s) | Activation Constant (Ka) / EC50 | Key Characteristics |
| This compound | PKA-II selective | Not explicitly quantified in direct comparative studies, but demonstrated high potency and specificity for PKA-II. | Potent and specific activator of cAMP-dependent protein kinase.[1] |
| 8-(4-chlorophenylthio)-cAMP (8-CPT-cAMP) | PKA-I and PKA-II activator | IC50 (PDE VA) = 0.9 µM | Potent activator of both PKA-I and PKA-II.[3] Also a potent inhibitor of cGMP-specific phosphodiesterase (PDE VA).[4] |
| N6-benzoyl-cAMP (6-Bnz-cAMP) | PKA activator | EC50 = 0.50 pM (for inducing NK1R internalization, a PKA-dependent process)[5] | Cell-permeable cAMP analog that selectively activates PKA over Epac. |
| 8-Bromo-cAMP | PKA activator | Ka = 0.05 µM[6] | A cell-permeable cAMP analog that activates PKA.[6] |
| Sp-8-CPT-cAMPS | PKA-I and PKA-II activator | EC50 (PKA RIα) = 342 nM; EC50 (PKA RIIβ) = 96 nM[7] | A potent and selective activator of PKA-I and PKA-II.[7] |
Signaling Pathway and Experimental Workflow
The activation of PKA by cAMP or its analogs initiates a signaling cascade that plays a crucial role in various cellular processes. The binding of these activators to the regulatory subunits of the PKA holoenzyme leads to a conformational change and the release of the catalytic subunits. These active catalytic subunits then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating their activity.
To experimentally validate the isoform-specific activation of PKA, a Förster Resonance Energy Transfer (FRET)-based assay using an A-Kinase Activity Reporter (AKAR) biosensor is a powerful technique. This method allows for real-time monitoring of PKA activity in living cells.
Experimental Protocols
Detailed Methodology for FRET-Based PKA Isoform-Specific Activation Assay
This protocol describes the use of an A-Kinase Activity Reporter (AKAR) biosensor to measure PKA activity in living cells. AKARs are genetically encoded biosensors that typically consist of a PKA substrate sequence and a phospho-amino acid binding domain flanked by two fluorescent proteins, such as Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP), that can undergo FRET. Upon phosphorylation of the substrate by PKA, the biosensor undergoes a conformational change that alters the FRET efficiency between the two fluorophores, which can be quantified by measuring the ratio of YFP (FRET) to CFP emission. Isoform-specific AKARs can be engineered to be preferentially localized to subcellular compartments where specific PKA isoforms are enriched.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
AKAR biosensor plasmid DNA (isoform-specific if available)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Phosphate-buffered saline (PBS)
-
Imaging medium (e.g., Hanks' Balanced Salt Solution, HBSS)
-
This compound and other cAMP analogs
-
Fluorescence microscope equipped for live-cell imaging with CFP and FRET filter sets
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Culture and Transfection:
-
One day prior to transfection, seed HEK293 cells in a glass-bottom imaging dish at a density that will result in 70-80% confluency on the day of imaging.
-
On the day of transfection, transfect the cells with the AKAR biosensor plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours to allow for biosensor expression.
-
-
Imaging Preparation:
-
Gently wash the cells twice with pre-warmed PBS.
-
Replace the culture medium with pre-warmed imaging medium (e.g., HBSS).
-
Mount the imaging dish on the fluorescence microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.
-
-
Image Acquisition:
-
Locate a field of view with healthy, transfected cells expressing the AKAR biosensor.
-
Acquire baseline images in both the CFP and FRET channels for a few minutes to establish a stable baseline.
-
Carefully add the desired concentration of this compound or other cAMP analogs to the imaging dish.
-
Continue to acquire images in both channels at regular intervals (e.g., every 30 seconds) for a desired period to capture the dynamic changes in PKA activity.
-
-
Data Analysis:
-
Using image analysis software, select regions of interest (ROIs) within individual cells.
-
For each time point, measure the average fluorescence intensity in both the CFP and FRET channels within the selected ROIs.
-
Correct for background fluorescence by subtracting the average intensity of a cell-free region from the cellular fluorescence intensities.
-
Calculate the FRET ratio by dividing the background-corrected FRET intensity by the background-corrected CFP intensity (FRET/CFP).
-
Normalize the FRET ratio changes to the baseline to determine the fold change in PKA activity over time.
-
To determine the EC50 value, repeat the experiment with a range of agonist concentrations and plot the peak FRET ratio change against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve.
-
By employing these methodologies, researchers can quantitatively assess the isoform-specific activation of PKA by this compound and compare its performance to other PKA activators, thereby facilitating more precise and targeted investigations into cAMP/PKA signaling.
References
- 1. An ultrasensitive biosensor for high-resolution kinase activity imaging in awake mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide for Researchers: Sp-5,6-DCl-cBIMPS versus IBMX in Modulating cAMP Signaling
For researchers, scientists, and drug development professionals navigating the complexities of cyclic AMP (cAMP) signaling pathways, the choice of chemical tools is paramount. This guide provides a comprehensive, data-driven comparison of two widely used modulators: Sp-5,6-DCl-cBIMPS, a direct activator of protein kinase A (PKA), and 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a broad-spectrum phosphodiesterase (PDE) inhibitor. Understanding their distinct mechanisms, potencies, and potential off-target effects is crucial for the accurate interpretation of experimental results and the successful development of novel therapeutics.
Executive Summary
This compound and IBMX both effectively elevate signaling downstream of cAMP, but through fundamentally different mechanisms. This compound acts as a direct agonist of cAMP-dependent protein kinase (PKA), providing a potent and specific activation of this key effector.[1][2][3] In contrast, IBMX increases intracellular cAMP levels indirectly by inhibiting the phosphodiesterase (PDE) enzymes that are responsible for its degradation.[4][5][6][7] This non-selective inhibition can lead to broader physiological effects and potential off-target interactions.[5][8] The choice between these two compounds will largely depend on the specific experimental question being addressed. This compound is ideal for studies focused specifically on the consequences of PKA activation, while IBMX is a tool for investigating the broader effects of elevated intracellular cAMP.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative and qualitative differences between this compound and IBMX based on available experimental data.
Table 1: Mechanism of Action and Primary Target
| Feature | This compound | IBMX |
| Primary Mechanism | Direct activation of cAMP-dependent protein kinase (PKA)[1][2][3] | Inhibition of cyclic nucleotide phosphodiesterases (PDEs)[4][5][6][7] |
| Primary Target | cAMP-dependent protein kinase (PKA)[1][2][3] | Multiple phosphodiesterase (PDE) isoforms[4][6][7] |
| Effect on cAMP levels | No direct effect on cAMP synthesis or degradation | Increases intracellular cAMP levels[4][6][7][9] |
Table 2: Potency and Selectivity
| Compound | Target | IC50 / EC50 | Notes |
| This compound | cAMP-dependent protein kinase (PKA) | Not explicitly stated in provided results | Described as a potent and specific activator[1][2][3] |
| IBMX | PDE3 | 6.5 ± 1.2 µM[4][6][7] | Non-selective inhibitor |
| PDE4 | 26.3 ± 3.9 µM[4][6][7] | ||
| PDE5 | 31.7 ± 5.3 µM[4][6][7] | ||
| THIK-1 K+ channel | 120 µM[10] | Off-target effect | |
| Adenosine Receptors | Not quantified, but noted as an antagonist[5][8] | Off-target effect |
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms of action, the following diagrams illustrate the signaling pathways affected by this compound and IBMX.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. IBMX - Wikipedia [en.wikipedia.org]
- 6. IBMX | Methylisobutylxanthine | PDE inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparison of the effect of isobutylmethylxanthine and phosphodiesterase-selective inhibitors on cAMP levels in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. The Phosphodiesterase Inhibitor IBMX Blocks the Potassium Channel THIK-1 from the Extracellular Side - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Metabolic Stability of Sp-5,6-DCl-cBIMPS
For researchers and drug development professionals, understanding the metabolic stability of a compound is a critical step in evaluating its potential as a therapeutic agent. This guide provides a comparative analysis of the in vitro metabolic stability of Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate (Sp-5,6-DCl-cBIMPS), a potent and specific activator of cAMP-dependent protein kinase (PKA).[1] This document contrasts its performance with another commonly used cAMP analog, 8-(4-chlorophenylthio)-cAMP (8-CPT-cAMP), and presents supporting experimental methodologies and relevant biological pathways.
Data Presentation: Comparative Metabolic Stability
| Feature | This compound | 8-CPT-cAMP |
| Resistance to PDEs | Reported to be not significantly hydrolyzed by three types of cyclic nucleotide phosphodiesterases.[1] | Hydrolyzed to a significant extent by Ca2+/calmodulin-dependent and cGMP-inhibited phosphodiesterases.[1] |
| Metabolism by Other Enzymes | Data not publicly available. | Known to be metabolized to 8-bromo-adenosine in hepatocytes, suggesting susceptibility to enzymes other than PDEs.[3] |
| Overall Metabolic Stability | Considered to have superior metabolic stability compared to other cAMP analogs used for intact-cell studies.[1] | While more stable than native cAMP, it is susceptible to metabolism.[4][5] |
Note: The lack of quantitative data from cytochrome P450 (CYP450) or other phase I and phase II enzyme assays highlights a gap in the publicly available research for these specific compounds.
Experimental Protocols
To aid researchers in designing their own studies to quantitatively assess the metabolic stability of this compound and its alternatives, a detailed, generalized protocol for an in vitro metabolic stability assay using human liver microsomes is provided below.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)
-
Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system solution.
-
Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired concentration in phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound solution at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and the test compound. The final concentration of the test compound is typically in the low micromolar range.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction in the collected aliquots by adding a multiple volume of cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the concentration of the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration)
-
Mandatory Visualization
Below are diagrams illustrating the relevant biological pathway and a typical experimental workflow, generated using the DOT language.
Caption: Simplified cAMP signaling pathway.
References
- 1. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic benefits of inhibiting cAMP-PDEs with resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-bromo-cAMP and 8-CPT-cAMP increase the density of beta-adrenoceptors in hepatocytes by a mechanism not mimicking the effect of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-(4-Chlorophenyl)thio-cyclic AMP is a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-CPT-cAMP BIOLOG Life Science Institute [biolog.de]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Sp-5,6-DCl-cBIMPS
For Immediate Reference: Sp-5,6-DCl-cBIMPS must be treated as hazardous chemical waste. As a chlorinated organic compound, it requires specific disposal protocols to ensure laboratory safety and environmental compliance. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Waste Characterization and Segregation
Due to its chemical structure, which includes a dichlorinated benzimidazole (B57391) ring, this compound is classified as a chlorinated hazardous waste. Proper segregation is the critical first step in a compliant disposal process. All waste streams containing this compound must be kept separate from non-hazardous and other types of chemical waste.
Table 1: Waste Stream Segregation for this compound
| Waste Stream | Description | Recommended Container Type |
| Solid Waste | Unused or expired solid compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into direct contact with the compound. | A clearly labeled, sealable, and chemically resistant container designated for "Chlorinated Solid Hazardous Waste." |
| Liquid Waste | Solutions containing the |
Personal protective equipment for handling Sp-5,6-DCl-cBIMPS
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for the handling of Sp-5,6-DCl-cBIMPS, a potent and specific activator of cAMP-dependent protein kinases (cAMP-PK).[1][2][3][4][5] Given that this compound is intended for research and development use only, adherence to strict laboratory safety protocols is paramount to ensure personnel safety and prevent contamination.[2][6]
Personal Protective Equipment (PPE)
Due to the potent biological activity of this compound and the lack of a publicly available detailed Safety Data Sheet (SDS), a cautious approach to personal protection is required. The following table summarizes the recommended PPE for handling this compound, based on general best practices for potent, biologically active small molecules.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides an extra layer of protection against potential tears or punctures in the outer glove, minimizing the risk of skin contact with this potent compound. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects the eyes from accidental splashes of solutions containing this compound or from airborne particles of the solid compound. |
| Body Protection | A buttoned lab coat, preferably with elastic cuffs. An impervious apron is recommended when handling larger quantities or for splash risks. | Prevents contamination of personal clothing and skin. Elastic cuffs provide a better seal with gloves. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. | If there is a risk of aerosolization or handling of the powder outside of a fume hood, a fit-tested N95 or higher-rated respirator should be considered. |
Operational Plan: Safe Handling Protocol
1. Preparation and Engineering Controls:
-
Ventilation: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Work Area: Designate a specific area for handling this compound. Ensure the work surface is clean and uncluttered. A disposable bench liner can be used to contain any potential spills.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have a spill kit appropriate for chemical spills readily available.
2. Handling the Compound:
-
Weighing: When weighing the solid compound, do so within the chemical fume hood on a tared weigh paper or in a suitable container.
-
Dissolving: To prepare solutions, add the solvent to the container with the pre-weighed this compound. Cap the container and mix gently. Avoid shaking vigorously to prevent aerosol formation.
-
Pipetting: Use appropriate pipettes with disposable tips for transferring solutions. Never mouth pipette.
-
Transporting: When moving solutions of this compound, use a secondary container to prevent spills in case the primary container breaks.
3. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Remove all PPE before leaving the work area.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: This includes unused or expired solid compound, contaminated gloves, weigh papers, and any other solid materials that have come into direct contact with this compound.
-
Liquid Waste: This includes solutions containing the compound and the first rinse from cleaning contaminated glassware.
-
Sharps Waste: This includes any contaminated needles, syringes, or other sharp objects.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
As this is a chlorinated compound, it is critical to label the waste as "Chlorinated Hazardous Waste" to prevent mixing with non-chlorinated waste streams, which can cause dangerous reactions.
3. Disposal Procedure:
-
Solid Waste: Collect in a clearly labeled, sealable, and chemically resistant container designated for "Chlorinated Solid Hazardous Waste."
-
Liquid Waste: Collect in a clearly labeled, sealable, and chemically resistant container designated for "Chlorinated Liquid Hazardous Waste." Never pour this waste down the drain.
-
Sharps Waste: Collect in a designated, puncture-proof sharps container clearly labeled as "Hazardous Sharps Waste."
-
Decontamination of Glassware: Rinse contaminated glassware with a suitable solvent (e.g., ethanol (B145695) or DMSO, depending on solubility and compatibility) and collect the first rinse as hazardous liquid waste. Subsequent rinses can be managed as regular chemical waste, in accordance with your institution's guidelines.
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup and disposal.
Visualized Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Sp-5,6-Dichloro-cBIMPS | CAS#:120912-54-1 | Chemsrc [chemsrc.com]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. Characterization of Sp-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole- 3',5'-monophosphorothioate (this compound) as a potent and specific activator of cyclic-AMP-dependent protein kinase in cell extracts and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
